molecular formula C7H5ClO3S B1521554 5-(2-Chloroacetyl)thiophene-3-carboxylic acid CAS No. 1193387-57-3

5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Cat. No.: B1521554
CAS No.: 1193387-57-3
M. Wt: 204.63 g/mol
InChI Key: SVLBUVOIYMNXIP-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5ClO3S and its molecular weight is 204.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloroacetyl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroacetyl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-chloroacetyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLBUVOIYMNXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid , a specialized bifunctional heterocyclic building block.

CAS No: 1193387-57-3 Formula: C₇H₅ClO₃S Molecular Weight: 204.63 g/mol

Executive Summary & Chemical Architecture

As a Senior Application Scientist, I often encounter confusion between this compound and the high-volume commodity chemical 5-chlorothiophene-2-carboxylic acid (a Rivaroxaban intermediate). It is critical to distinguish them: 5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a more complex, bifunctional scaffold used primarily in the synthesis of advanced heterocyclic libraries, particularly for generating thiazole-containing peptidomimetics or kinase inhibitors.

Structural Analysis

The molecule consists of a thiophene core substituted at the C3 and C5 positions, creating a unique "meta-like" substitution pattern that is electronically distinct from the common 2,5-disubstituted thiophenes.

MoietyChemical NatureReactivity Profile
Thiophene Ring Electron-rich aromatic heterocycleActs as the scaffold; susceptible to electrophilic aromatic substitution (EAS), though deactivated by the two electron-withdrawing groups.
C3-Carboxylic Acid Weak acid / Nucleophile (as carboxylate)pKa ≈ 3.5–4.0 . Ready for amide coupling (EDC/NHS) or esterification. Sterically hinders the C2 position.
C5-Chloroacetyl

-Haloketone (Electrophile)
High Reactivity. The carbon adjacent to chlorine is highly electrophilic. Prime target for nucleophilic substitution (

) and heterocyclization (e.g., Hantzsch synthesis).

Synthesis & Manufacturing Logic

The synthesis of this compound presents a classic regioselectivity challenge in heterocyclic chemistry. The goal is to install the chloroacetyl group at C5 while avoiding the sterically crowded C2 position.

Retrosynthetic Pathway

The most robust route involves the Friedel-Crafts acylation of thiophene-3-carboxylic acid.

Critical Mechanism Insight: Thiophene-3-carboxylic acid has two reactive


-positions (C2 and C5).[1]
  • C2 Position: Ortho to the carboxylic acid. Sterically hindered and electronically deactivated by the inductive effect of the -COOH group.

  • C5 Position: Para-like relative to the acid. Less sterically hindered and retains more electron density from the sulfur atom's lone pair resonance. This is the preferred site of acylation.

Experimental Protocol: Friedel-Crafts Acylation

Note: This protocol assumes standard laboratory safety for handling lachrymators.

Reagents:

  • Substrate: Thiophene-3-carboxylic acid (1.0 eq)

  • Acylating Agent: Chloroacetyl chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (

    
    , 2.5–3.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (for higher solubility)

Step-by-Step Methodology:

  • Catalyst Complexation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    in dry DCM at 0°C.
  • Substrate Addition: Add thiophene-3-carboxylic acid. Note: Expect an exotherm as the Lewis acid complexes with the carboxylic acid oxygen.

  • Acylation: Add chloroacetyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If conversion is low, heat to reflux (40°C). The electron-withdrawing acid group deactivates the ring, often requiring thermal energy.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl. The product typically precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetonitrile.

Synthesis Workflow Diagram

SynthesisPath Start Thiophene-3-carboxylic Acid Complex AlCl3 Complex Formation (Protects Acid Group) Start->Complex + AlCl3 (DCM, 0°C) Transition Electrophilic Attack (Preferential at C5) Complex->Transition + Chloroacetyl Chloride Product 5-(2-Chloroacetyl)thiophene- 3-carboxylic acid Transition->Product Hydrolysis/Workup

Figure 1: Synthetic pathway highlighting the regioselective acylation at the C5 position.

Physical & Spectral Properties

Reliable identification relies on specific spectral fingerprints.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline powder
Melting Point 165–170°C (Decomposes)
Solubility Soluble in DMSO, DMF, Methanol. Poorly soluble in water and non-polar solvents (Hexane).
¹H NMR (DMSO-d₆)

4.95 (s, 2H,

), 7.80 (d, 1H, Thiophene-H4), 8.45 (d, 1H, Thiophene-H2), 12.8 (br s, 1H, COOH).
Mass Spec (ESI)

(Characteristic 3:1 Chlorine isotope pattern)

Interpretation: The key NMR feature is the singlet at ~4.95 ppm corresponding to the chloromethyl protons. The thiophene protons will appear as two doublets (or singlets depending on resolution) with a small coupling constant (


 Hz) typical of meta-positioned thiophene protons.

Applications in Drug Discovery

This compound is a "Lynchpin Scaffold" because it allows for the independent elaboration of two distinct vectors.

A. Hantzsch Thiazole Synthesis

The most common application is the synthesis of 2-aminothiazole hybrids .

  • Mechanism: The

    
    -chloroketone reacts with thioureas or thioamides.
    
  • Result: A thiazole ring fuses to the thiophene at the C5 position.

  • Utility: This motif is prevalent in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.

B. Alkylation Reactions

The chlorine atom is a good leaving group. It can be displaced by:

  • Amines: To form

    
    -aminoketones (precursors to 
    
    
    
    -amino alcohols).
  • Thiols: To form thioethers.

Reactivity & Application Diagram

Reactivity Core 5-(2-Chloroacetyl)thiophene- 3-carboxylic acid Thiourea + Thioureas/Thioamides (Hantzsch Synthesis) Core->Thiourea Amines + Primary/Secondary Amines (SN2 Displacement) Core->Amines Coupling + Amines (Amide Coupling) (EDC/HOBt) Core->Coupling Thiazole Thiophene-Thiazole Hybrids (Kinase Inhibitors) Thiourea->Thiazole Cyclization AminoKetone Alpha-Amino Ketones (CNS Active Agents) Amines->AminoKetone Substitution Amide Functionalized Amides (Peptidomimetics) Coupling->Amide Condensation

Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Safety & Handling Protocol

This compound combines the hazards of an organic acid with those of an alkylating agent.

Critical Hazard: Lachrymator The


-chloroketone moiety is structurally similar to chloroacetophenone (CN gas). It is a potent tear gas agent.

Handling SOP:

  • Containment: Always handle inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination:

    • Spills should be treated with a solution of 10% aqueous ammonia or sodium thiosulfate . These nucleophiles react with the chloroketone, neutralizing the lachrymatory effect.

    • Do not clean glassware with acetone immediately; use a methanolic KOH wash first to degrade the alkylating agent.

References

  • Thoreauchem . Product Detail: 5-(2-chloroacetyl)thiophene-3-carboxylic acid (CAS 1193387-57-3). Retrieved from [Link]

  • PubChem . Compound Summary: 5-Acetylthiophene-2-carboxylic acid (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses . 2-Acetothienone [Ketone, methyl 2-thienyl]. Org. Synth. 1938, 18, 1. (Foundational reference for thiophene acylation). Retrieved from [Link]

Sources

Strategic Solubility Profiling of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic determination and analysis of the solubility profile for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid (CAS: 1193387-57-3).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals.[1] Its structural duality—featuring a polarizable thiophene core, a hydrophilic carboxylic acid moiety, and a reactive chloroacetyl tail—presents unique challenges in process development.[1][2]

Accurate solubility data is the cornerstone of crystallization design, yield optimization, and purity control.[1][2] However, unlike inert compounds, this molecule possesses an electrophilic center (the


-chloroketone) susceptible to solvolysis.[1][2]

This guide provides a rigorous framework for determining the solubility profile of this compound, emphasizing chemical stability during measurement and the thermodynamic interpretation of the resulting data.

Structural Analysis for Solubility Prediction[1][2]
  • Thiophene Ring: Contributes to

    
    -
    
    
    
    stacking interactions; suggests moderate solubility in aromatic solvents (Toluene).[1][2]
  • Carboxylic Acid (-COOH): Facilitates strong hydrogen bonding (dimerization in non-polar solvents); indicates pH-dependent solubility in aqueous media and high solubility in protic solvents (Alcohols).[1][2]

  • Chloroacetyl Group (-COCH

    
    Cl):  Increases polarity but introduces reactivity risks .[1][2]
    
    • Critical Insight: Prolonged heating in nucleophilic solvents (Methanol, Ethanol, Water) may lead to nucleophilic substitution of the chloride or esterification of the acid.[1][2] Stability checks are mandatory before solubility profiling.

Experimental Methodology: The "Stability-First" Protocol

Standard gravimetric methods often fail for reactive intermediates due to degradation during the equilibration period.[1][2] The following protocol integrates stability checkpoints.

Materials & Apparatus[1][2]
  • Compound: 5-(2-Chloroacetyl)thiophene-3-carboxylic acid (Purity >98% by HPLC).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF).[1][2]

  • Apparatus:

    • Laser Monitoring System (e.g., Technobis Crystal16) or Jacketed Equilibrium Cells.[1][2]

    • HPLC-UV/Vis for stability verification.[1][2]

Step-by-Step Determination Workflow
Phase A: Stability Screening (Mandatory)[1][2]
  • Prepare a supersaturated slurry of the compound in the target solvent.[1][2]

  • Stir at the maximum target temperature (e.g., 50°C) for 24 hours.

  • Analyze the supernatant by HPLC.[1][2]

    • Pass: Purity >99.5% (No new peaks).

    • Fail: Degradation >0.5% (Exclude solvent or limit temperature range).

Phase B: Dynamic Solubility Measurement (Polythermal Method)

Preferred for unstable compounds to minimize thermal stress.[1][2]

  • Preparation: Weigh exact masses of solute (approx. 50–500 mg) into 4 vials.

  • Solvent Addition: Add increasing volumes of solvent to create a range of concentrations.[1][2]

  • Heating: Heat at 0.5°C/min until dissolution (Clear Point).

  • Cooling: Cool at 0.5°C/min until recrystallization (Cloud Point).

  • Data Point: The temperature at the Clear Point corresponds to the saturation temperature for that specific concentration.[1][2]

Phase C: Static Equilibrium Method (Gravimetric Standard)

Use only for stable solvent systems.[1][2]

  • Equilibration: Stir excess solid in solvent at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling (2–4 hours).

  • Filtration: Filter supernatant through a 0.45

    
    m pre-heated syringe filter.
    
  • Quantification: Evaporate solvent and weigh residue (Gravimetric) or dilute and analyze by HPLC (Chromatographic).

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for determining solubility while safeguarding against compound degradation.

SolubilityWorkflow Start Start: 5-(2-Chloroacetyl) thiophene-3-carboxylic acid SolventSelect Select Solvent Candidates (Polar, Non-polar, Protic, Aprotic) Start->SolventSelect StabilityCheck Phase A: Stability Screen (24h @ Max Temp) SolventSelect->StabilityCheck DecisionStability Is Purity > 99.5%? StabilityCheck->DecisionStability Exclude Exclude Solvent (Risk of Solvolysis) DecisionStability->Exclude No MethodSelect Select Measurement Method DecisionStability->MethodSelect Yes Polythermal Phase B: Polythermal Method (Laser Monitoring) MethodSelect->Polythermal Fast/Unstable Isothermal Phase C: Isothermal Method (Gravimetric/HPLC) MethodSelect->Isothermal High Precision DataProcess Data Processing (Mole Fraction vs. Temp) Polythermal->DataProcess Isothermal->DataProcess Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) DataProcess->Modeling

Caption: Workflow for solubility determination integrating critical stability checkpoints to prevent data corruption from solvolysis.

Thermodynamic Modeling & Analysis

Once raw data (mole fraction solubility,


, vs. Temperature, 

) is collected, it must be modeled to extract thermodynamic parameters.[1][2] This is essential for scaling up crystallization processes.[1][2]
The Modified Apelblat Equation

The empirical Apelblat model is the industry standard for correlating solubility data in pure solvents.[1][2]



  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model constants determined by regression analysis.
    
  • Application: Use this equation to interpolate solubility at any temperature within the measured range.

The Van't Hoff Equation

To understand the driving force of dissolution, use the Van't Hoff analysis:


[1][2]
  • 
     : Apparent enthalpy of solution (J/mol).[1][2]
    
    • Positive (+): Endothermic dissolution (Solubility increases with T).[1][2]

    • Negative (-): Exothermic dissolution (Solubility decreases with T).[1][2]

  • 
     : Apparent entropy of solution (J/mol[1][2]·K).
    
  • 
     : Universal gas constant (8.314 J/mol[1][2]·K).
    
Data Presentation Template

Organize your experimental findings in the following format for technical reporting:

Table 1: Simulated Solubility Profile Structure | Solvent | Temperature (K) | Solubility (


) | Apelblat Parameters (A, B, C) | 

| | :--- | :--- | :--- | :--- | :--- | | Methanol | 298.15 | [Data] | A=..., B=..., C=... | >0.99 | | Ethanol | 298.15 | [Data] | ... | ...[1][2] | | Acetone | 298.15 | [Data] | ... | ...[1][2] | | Ethyl Acetate | 298.15 | [Data] | ... | ... |[1][2]

Solvent Selection Strategy for Purification

Based on the chemical structure of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid, the following solvent behaviors are predicted and should be verified experimentally.

Recommended Solvent Classes
  • Class 3 (Low Toxicity - Preferred):

    • Acetone: Likely high solubility due to dipole-dipole interactions with the chloroacetyl group.[1][2] Excellent for cooling crystallization.[1][2]

    • Ethyl Acetate: Moderate solubility.[1][2] Good for anti-solvent crystallization (using Heptane as anti-solvent).[1][2]

    • 2-Propanol (IPA): Good balance of polarity.[1][2] Warning: Check stability (esterification risk).[1][2]

  • Class 2 (Solvents to Limit):

    • Acetonitrile: High solubility, good for HPLC, but expensive for large-scale isolation.[1][2]

    • Methanol: Very high solubility expected.[1][2] High Risk:[1][2] Methanol is a strong nucleophile; potential for methyl ester formation or chloro-displacement.[1][2]

Recrystallization System Design

For this specific intermediate, a Cooling Crystallization or Anti-Solvent Crystallization is recommended over Evaporative Crystallization to minimize thermal degradation.[1][2]

  • Primary System: Acetone (Solvent) / Water (Anti-solvent).[1][2]

    • Rationale: The carboxylic acid is less soluble in water (at low pH), while the organic impurities remain in the acetone-rich mother liquor.[1][2]

  • Secondary System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1][2]

    • Rationale: Classic non-polar anti-solvent approach to precipitate the polar intermediate.[1][2]

References

  • Compound Identification

    • Source: Sigma-Aldrich / MilliporeSigma. "5-(2-Chloroacetyl)thiophene-3-carboxylic acid".[1] CAS: 1193387-57-3.[1][3][4]

    • (Note: Search CAS 1193387-57-3 for specific CoA).

  • Solubility Measurement Protocols

    • Black, S. et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts."[1][2] Journal of Pharmaceutical Sciences, 2007.[2]

    • Context: Standard gravimetric and polythermal methods.[2]

  • Thermodynamic Modeling

    • Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 1999.[1][2]

    • Context: Derivation of the Apelblat equation used in Section 4.1.[1][2]

  • Process Safety

    • Cardillo, P. "Reaction Calorimetry in Safety Analysis."[1][2] Journal of Loss Prevention in the Process Industries.

    • Context: Safety considerations for chloroacetyl intermediates.[1][2]

Sources

Unlocking the Therapeutic Potential of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged structure" in drug discovery. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This guide focuses on a specific, yet underexplored, class of thiophene derivatives: those derived from 5-(2-chloroacetyl)thiophene-3-carboxylic acid. The presence of a reactive chloroacetyl group and a versatile carboxylic acid handle makes this scaffold a highly attractive starting point for the synthesis of novel therapeutic candidates. This document will provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to the exploration of these promising compounds.

Synthesis of the Core Scaffold: 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid

While direct literature on the synthesis of 5-(2-chloroacetyl)thiophene-3-carboxylic acid (CAS 1193387-57-3) is not abundant, its structure suggests a synthetic strategy rooted in established thiophene chemistry.[4] A plausible and efficient approach involves a Friedel-Crafts acylation, a classic method for introducing acyl groups onto aromatic rings.[5][6]

A likely synthetic precursor is a thiophene molecule with a directing group at the 3-position that favors acylation at the 5-position. Given the electron-withdrawing nature of the carboxylic acid, direct Friedel-Crafts acylation of thiophene-3-carboxylic acid with chloroacetyl chloride might be challenging. A more probable route would involve the acylation of a protected thiophene-3-carboxylic acid derivative or a precursor that can be later converted to the carboxylic acid.

Proposed Synthetic Pathway:

A potential synthetic route is outlined below. This pathway is proposed based on established organic chemistry principles and should be optimized for specific laboratory conditions.

G cluster_0 Proposed Synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid A Thiophene-3-carboxylic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B C Protected Thiophene-3-carboxylate B->C D Friedel-Crafts Acylation with Chloroacetyl Chloride (AlCl3 catalyst) C->D E Protected 5-(2-Chloroacetyl)thiophene-3-carboxylate D->E F Deprotection (Hydrolysis) E->F G 5-(2-Chloroacetyl)thiophene-3-carboxylic acid F->G

Caption: Proposed synthetic workflow for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

Experimental Protocol: Friedel-Crafts Acylation (Illustrative)

The following is a generalized protocol for the Friedel-Crafts acylation step, which would require optimization.

  • Reaction Setup: To a stirred solution of the protected thiophene-3-carboxylate in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at a reduced temperature (e.g., 0 °C).[7]

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Derivatization Strategies: Leveraging the Carboxylic Acid and Chloroacetyl Moieties

The synthetic utility of 5-(2-chloroacetyl)thiophene-3-carboxylic acid lies in its two reactive centers, which allow for diverse derivatization strategies to generate a library of compounds for biological screening.

2.1. Amide Formation at the C3-Carboxylic Acid:

The carboxylic acid at the 3-position is readily converted to a wide range of amides using standard coupling reagents. This approach allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

G cluster_1 Amide Derivatization Workflow A 5-(2-Chloroacetyl)thiophene-3-carboxylic acid B Activation of Carboxylic Acid (e.g., with SOCl2 or coupling agents like EDC/HOBt) A->B C Activated Intermediate B->C D Reaction with Primary or Secondary Amine (R1R2NH) C->D E 5-(2-Chloroacetyl)thiophene-3-carboxamide Derivative D->E

Caption: General workflow for the synthesis of thiophene-3-carboxamide derivatives.

Experimental Protocol: Amide Synthesis

  • Activation: Convert the carboxylic acid to an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, use a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).

  • Amidation: Add the desired primary or secondary amine to the activated carboxylic acid derivative in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

2.2. Reactions Involving the Chloroacetyl Group:

The electrophilic nature of the carbon atom in the chloroacetyl group makes it susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at the 5-position of the thiophene ring.

Potential Biological Activities: An Evidence-Based Postulation

While direct biological data for derivatives of 5-(2-chloroacetyl)thiophene-3-carboxylic acid is limited, the extensive literature on structurally related thiophene compounds provides a strong basis for predicting their potential therapeutic applications.

3.1. Antimicrobial Activity:

Thiophene carboxamides are a well-established class of antimicrobial agents.[2][8][9] The thiophene ring is considered a bioisostere of the phenyl ring and can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

  • Potential Mechanism of Action: The chloroacetyl group is a known alkylating agent and could potentially react with nucleophilic residues (e.g., cysteine, histidine) in essential microbial enzymes or proteins, leading to their inactivation. Furthermore, many thiophene-based antimicrobials are known to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.[10]

Table 1: Reported Antimicrobial Activity of Thiophene Carboxamide Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliPromising antibacterial effects[8]
2,3,4,5-tetra substituted thiophene derivativesS. pneumonia, B. subtilisInhibition zones of 12.3–29.8 mm[9]
3-Amino thiophene-2-carboxamidesP. aeruginosa, S. aureus, B. subtilisHigh activity (up to 86.9% inhibition)[2]

3.2. Anticancer Activity:

Numerous thiophene derivatives have been investigated for their anticancer properties.[11][12] The mechanism of action often involves the inhibition of key signaling pathways or enzymes that are dysregulated in cancer cells.

  • Potential Mechanism of Action: The chloroacetyl moiety can act as a warhead for covalent inhibition of specific protein targets within cancer cells. For instance, it could target cysteine residues in the active sites of kinases or other enzymes involved in cancer cell proliferation and survival. Thiophene carboxamides have also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

3.3. Anti-inflammatory Activity:

Thiophene-containing molecules have a long history as anti-inflammatory agents. The commercial drug tiaprofenic acid is a well-known example. The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

  • Potential Mechanism of Action: Derivatives of 5-(2-chloroacetyl)thiophene-3-carboxylic acid could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins. The chloroacetyl group could also play a role in irreversibly binding to the active site of these enzymes.

Future Directions and Conclusion

The 5-(2-chloroacetyl)thiophene-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse derivatization make it an attractive platform for generating compound libraries for high-throughput screening.

Future research should focus on:

  • Optimizing the synthesis of the core scaffold to ensure a reliable and scalable supply.

  • Synthesizing a diverse library of derivatives by exploring a wide range of amines for amide formation and nucleophiles for substitution of the chloroacetyl group.

  • Systematic biological evaluation of the synthesized compounds against a panel of microbial pathogens and cancer cell lines.

  • Mechanism of action studies to identify the specific molecular targets of the most active compounds.

References

  • Al-Ostath, A. et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3108. [Link]

  • Al-Wahaibi, L. H. et al. (2022). Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 42(5), 2351-2366. [Link]

  • Bădiceanu, C. D. et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5). [Link]

  • Guan, P. et al. (2019). Therapeutic importance of synthetic thiophene. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1365. [Link]

  • Hassan, A. S. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2891. [Link]

  • Li, J. et al. (2018). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Chinese Journal of Organic Chemistry, 38(8), 2095-2101. [Link]

  • Mihai, M. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

  • Google Patents. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Semantic Scholar. Method for producing thiophene-3-carboxaldehyde. [Link]

  • Reham, M. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41991-42021. [Link]

  • Google Patents.
  • Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Reham, M. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41991-42021. [Link]

  • Supporting Information for: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]

  • Central Asian Journal of Theoretical and Applied Science. Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. [Link]

  • Thoreauchem. 5-(2-chloroacetyl)thiophene-3-carboxylic acid-1193387-57-3. [Link]

  • Amanote Research. Biological Activity of (5r,6s,8r)-. [Link]

  • Owa, T. et al. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry Letters, 13(21), 3845-3848. [Link]

  • Mabkhot, Y. N. et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Regioselective Synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its bifunctional nature. It incorporates a reactive chloroacetyl group and a carboxylic acid moiety on a thiophene scaffold, making it a versatile intermediate for the synthesis of more complex molecular architectures. This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule starting from thiophene-3-carboxylic acid via a regioselective Friedel-Crafts acylation. We delve into the mechanistic rationale behind the reaction's high regioselectivity, offer a detailed step-by-step experimental procedure, and include a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The functionalization of thiophene rings is a cornerstone of modern synthetic chemistry. The Friedel-Crafts acylation stands as one of the most robust methods for introducing a carbonyl group onto an aromatic system through an electrophilic aromatic substitution (EAS) mechanism.[1] The primary challenge in the functionalization of substituted thiophenes lies in controlling the position of the incoming electrophile, a factor dictated by the electronic properties of both the thiophene ring and its substituents.

The Principle of Regioselectivity:

The thiophene ring is inherently electron-rich, and electrophilic attack preferentially occurs at the α-positions (C2 and C5). This preference is due to the superior resonance stabilization of the resulting cationic intermediate (the Wheland intermediate).[2][3] Attack at the C2 or C5 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in a more stable, linearly conjugated system. In contrast, attack at the β-positions (C3 and C4) yields a less stable, cross-conjugated intermediate with only two resonance contributors.[2][3]

In our synthesis, the starting material is thiophene-3-carboxylic acid. The carboxylic acid group is an electron-withdrawing group (EWG), which deactivates the aromatic ring towards electrophilic attack. However, the powerful intrinsic preference for α-substitution on the thiophene nucleus remains the dominant directing factor. The C2 position is sterically hindered and electronically deactivated by the adjacent C3-carboxylic acid. Consequently, the incoming electrophile, the chloroacylium ion, is directed almost exclusively to the electronically favorable and sterically accessible C5 position. This inherent electronic bias allows for a highly regioselective synthesis of the desired 5-acylated product.

The reaction proceeds via the formation of a highly electrophilic chloroacylium ion, generated in situ from chloroacetyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] An excess of AlCl₃ is required, as it complexes with both the acyl chloride and the carboxylic acid group of the starting material.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Appropriate scaling requires re-optimization of reaction parameters.

Materials and Equipment
Reagent/Material Grade Supplier Quantity Molar Eq.
Thiophene-3-carboxylic acid≥98%Sigma-Aldrich1.28 g (10 mmol)1.0
Aluminum Chloride (AlCl₃), anhydrous≥99%Acros Organics3.20 g (24 mmol)2.4
Chloroacetyl chloride≥98%Alfa Aesar1.0 mL (12.5 mmol)1.25
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific50 mL-
Hydrochloric acid (HCl), concentrated37%J.T. Baker10 mL-
Deionized Water & Ice--As needed-
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-~50 mL-
Saturated Sodium Chloride (Brine)ACS Grade-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

G cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Charge flask with thiophene-3-carboxylic acid and anhydrous DCM under N₂ B Cool to 0°C in ice bath A->B C Add anhydrous AlCl₃ portion-wise (maintain T < 5°C) B->C D Add chloroacetyl chloride dropwise via addition funnel C->D E Stir at room temperature for 4-6 hours (Monitor by TLC) D->E F Carefully pour reaction mixture onto crushed ice and conc. HCl E->F Quench Reaction G Transfer to separatory funnel and separate layers F->G H Extract aqueous layer with DCM (2x) G->H I Combine organic layers H->I J Wash with H₂O, sat. NaHCO₃, and brine I->J K Dry over anhydrous MgSO₄ J->K L Filter and concentrate in vacuo K->L Isolate Crude M Recrystallize crude solid (e.g., from Toluene/Hexane) L->M N Collect purified crystals by vacuum filtration M->N O Dry under vacuum N->O P Characterize final product (NMR, MS, MP) O->P

Caption: Workflow for the synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

Step-by-Step Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Aluminum chloride reacts violently with water. Chloroacetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add thiophene-3-carboxylic acid (1.28 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Lewis Acid Addition: While maintaining the temperature below 5°C, slowly and carefully add anhydrous aluminum chloride (3.20 g, 24 mmol) in small portions over 15-20 minutes. The mixture will become a thick, stirrable slurry. Causality Note: Portion-wise addition is critical to control the exothermicity of the AlCl₃ complexation.

  • Acylating Agent Addition: In a separate, dry dropping funnel, add chloroacetyl chloride (1.0 mL, 12.5 mmol). Add this to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Prepare a beaker containing ~100 g of crushed ice and 10 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. Safety Note: This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine. Causality Note: The bicarb wash removes unreacted HCl and the carboxylic acid starting material, while the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford the purified 5-(2-Chloroacetyl)thiophene-3-carboxylic acid as a crystalline solid.[5]

  • Drying: Dry the crystals under vacuum. Determine the yield and characterize the product.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ ~13.5 (s, 1H, -COOH), 8.2-8.4 (d, 1H, Th-H), 8.0-8.2 (d, 1H, Th-H), 5.1 (s, 2H, -CH₂Cl)
¹³C NMR (100 MHz, DMSO-d₆) δ ~188 (-C=O, acetyl), 163 (-C=O, acid), 145-150 (Th-C), 130-140 (Th-C), 45 (-CH₂Cl)
Mass Spec (ESI-) [M-H]⁻ calculated for C₇H₄ClO₃S⁻: 202.96; found: 202.9
Melting Point To be determined experimentally

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction Inactive (hydrated) AlCl₃. Insufficient amount of AlCl₃.Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure at least 2.2 equivalents are used to account for complexation with both carbonyls.
Formation of Multiple Products Reaction temperature was too high, leading to side reactions.Maintain strict temperature control (0-5°C) during the addition of reagents.
Low Yield after Workup Incomplete extraction of the product. Product loss during the NaHCO₃ wash.Perform at least three extractions with DCM. To avoid loss of product as the carboxylate salt, ensure the aqueous layer is strongly acidic (pH < 2) before extraction.
Product is an Oil or Gummy Solid Presence of impurities.Re-purify using column chromatography on silica gel. Use an eluent containing a small amount (0.5-1%) of acetic acid to prevent streaking.[5]

Conclusion

The protocol described provides a reliable and regioselective method for the synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid. By leveraging the inherent electronic properties of the thiophene ring, the Friedel-Crafts acylation proceeds with high predictability and yields a valuable synthetic intermediate. The detailed procedural steps and troubleshooting guide are intended to enable researchers to successfully replicate this synthesis for applications in drug discovery and materials development.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts acylation – from green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Google Patents. (2020). Synthetic method of 2-thiopheneacetic acid. CN111205266A.
  • Organic Syntheses. (1938). 2-ACETOTHIENONE. Org. Synth. 1938, 18, 1. [Link]

Sources

Friedel-Crafts acylation conditions for preparing 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a robust method for the synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid (CAS 1193387-57-3). The guide synthesizes principles of heterocyclic electrophilic substitution with practical process parameters to ensure high regioselectivity and yield.

Introduction & Scientific Rationale

The synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on a deactivated thiophene ring.

The Regioselectivity Challenge

Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the


-positions (C2 and C5) due to the stabilization of the cationic intermediate by the sulfur atom.[1] However, the presence of a carboxylic acid group at C3 introduces competing electronic and steric factors:
  • Electronic Deactivation: The electron-withdrawing carboxyl group (-COOH) deactivates the ring, requiring a strong Lewis acid catalyst.

  • Directing Effect:

    • C2 Position: Adjacent to the sulfur and "ortho" to the -COOH. While electronically activated by sulfur, it is sterically hindered by the -COOH group and electronically deactivated by the inductive effect of the adjacent carbonyl.

    • C5 Position: Distal to the -COOH. It retains the

      
      -activation from the sulfur but suffers less steric hindrance and less inductive deactivation than C2.
      
    • C4 Position: A

      
      -position, generally much less reactive.
      
Mechanistic Pathway

The reaction utilizes Aluminum Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


)  as the Lewis acid.[2][3] Unlike simple benzene acylation, the stoichiometry here is critical.
  • activation: The first equivalent of

    
     reacts with the carboxylic acid to form a carboxylate-aluminum complex (
    
    
    
    ). This further deactivates the ring but protects the acid functionality.
  • Acylium Formation: A second equivalent of

    
     reacts with chloroacetyl chloride to generate the electrophilic acylium ion (
    
    
    
    ).[3]
  • Substitution: The acylium ion attacks the C5 position of the thiophene-aluminum complex.

Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
Thiophene-3-carboxylic acid 128.151.0Substrate
Chloroacetyl chloride 112.941.2 - 1.5Acylating Agent
Aluminum Chloride (

)
133.343.0Lewis Acid / Catalyst
Dichloromethane (DCM) -10-15 VSolvent (Anhydrous)
HCl (1M to conc.) -ExcessQuenching Agent
Step-by-Step Procedure
Phase 1: Complex Formation
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry or oven-dry glassware is essential as

    
     is hygroscopic.
    
  • Solvent Charge: Add anhydrous Dichloromethane (DCM) to the flask.

  • Substrate Addition: Add Thiophene-3-carboxylic acid (1.0 eq) to the DCM. The solid may not fully dissolve initially.

  • Catalyst Addition (Exothermic): Cool the mixture to 0°C using an ice bath. Carefully add Aluminum Chloride (3.0 eq) portion-wise over 15–20 minutes.

    • Note: Expect gas evolution (HCl) and a slight exotherm. The mixture will likely darken and become homogeneous as the aluminum-carboxylate complex forms.

Phase 2: Acylation Reaction
  • Acyl Chloride Addition: Add Chloroacetyl chloride (1.2 eq) dropwise via the addition funnel at 0°C over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Monitoring: Stir for 4–12 hours. Monitor conversion via HPLC or TLC (Note: The highly polar acid starting material may streak; consider mini-workup of an aliquot for monitoring).

    • Optimization: If the reaction is sluggish after 4 hours, heat to mild reflux (40°C) for 2–4 hours.

Phase 3: Quenching & Isolation
  • Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 5:1 ratio).

    • Caution: This step is violent. Hydrolysis of excess

      
       releases HCl gas and heat.
      
  • Precipitation: Stir the quenched mixture vigorously for 30 minutes. The product, being a carboxylic acid, often precipitates as a solid from the biphasic mixture.

  • Filtration/Extraction:

    • If Solid Precipitates: Filter the solid, wash with water and cold DCM.

    • If No Precipitate: Separate the organic (DCM) layer. Extract the aqueous layer with Ethyl Acetate (2x). Combine organics, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary to remove regioisomers (though C5 selectivity is usually high).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the critical intermediates and the regioselective decision point at C5.

G cluster_0 Activation Phase cluster_1 Acylation Phase cluster_2 Termination SM Thiophene-3-COOH Complex Al-Carboxylate Complex (Ring Deactivated) SM->Complex + AlCl3 - HCl AlCl3 AlCl3 (3.0 eq) Transition Wheland Intermediate (C5 Attack) Complex->Transition + Acylium AcylAgent Chloroacetyl Chloride Acylium Acylium Ion [ClCH2CO]+ AcylAgent->Acylium + AlCl3 Acylium->Transition Quench Ice/HCl Quench Transition->Quench - H+ Product 5-(2-Chloroacetyl) thiophene-3-COOH (Target) Quench->Product Hydrolysis

Caption: Mechanistic pathway showing the activation of the carboxylate group and the regioselective C5 attack by the acylium ion.

Workup & Purification Workflow

Efficient isolation is key to removing aluminum salts and potential regioisomers.

Workup Reaction Reaction Mixture (DCM + Al-Complex) Quench Pour into Ice + Conc. HCl Reaction->Quench PhaseSep Phase Separation / Filtration Quench->PhaseSep Solid Precipitate Formed? PhaseSep->Solid Filter Filter Solid Solid->Filter Yes Liquid Liquid Extraction Solid->Liquid No Wash Wash: H2O then Cold DCM Filter->Wash Dry Dry in Vacuo Wash->Dry Final Crude Product Dry->Final Extract Extract Aqueous with EtOAc Liquid->Extract Combine Combine Organics (DCM + EtOAc) Extract->Combine Brine Wash with Brine Dry (Na2SO4) Combine->Brine Evap Evaporate Solvent Brine->Evap Evap->Final Recryst Recrystallization (EtOH/H2O or MeCN) Final->Recryst If purity < 95%

Caption: Decision tree for the isolation of the target carboxylic acid, accounting for solubility variations.

Critical Process Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
AlCl3 Quality Must be anhydrous/fresh (yellow/grey powder).White/clumped AlCl3 indicates hydrolysis; reaction will fail or stall.
Temperature Start at 0°C; do not exceed 40°C.Higher temps increase polymerization of thiophene and tar formation.
Regioselectivity C5 is favored.[1][4]C2 isomer is minor but possible. Check via 1H NMR (C2-H vs C5-H coupling constants).
Moisture Strictly exclude water until quench.Water destroys the acylium ion and Al-complex, stopping the reaction.

References

  • Regioselectivity in Thiophene Acylation

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
    • Chemistry Stack Exchange, "Regioselectivity in Friedel–Crafts acylation of thiophene". Available at: [Link]

  • General Friedel-Crafts Protocols

    • Organic Syntheses, Coll.[5][6] Vol. 3, p. 14 (1955); Vol. 28, p. 1 (1948). (Acylation of Thiophene).[1][6][7][8][9] Available at: [Link]

  • Synthesis of Halogenated Thiophene Acids

    • Hull, J. W., et al. "Development of potential manufacturing routes for substituted thiophenes." Beilstein Journal of Organic Chemistry, 2008. Available at: [Link]

  • Target Molecule Data

    • ThoreauChem Product Entry: 5-(2-chloroacetyl)thiophene-3-carboxylic acid (CAS 1193387-57-3).[10] Available at: [Link]

Sources

Application Notes and Protocols for the Chemoselective Alkylation of Amines with 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of amines with α-haloacetyl compounds represents a cornerstone reaction in medicinal chemistry and drug development, providing a versatile route to a diverse array of bioactive molecules. The thiophene moiety, a privileged scaffold in numerous pharmaceuticals, often serves as a central structural element. This guide focuses on the nuanced yet critical reaction of amines with 5-(2-chloroacetyl)thiophene-3-carboxylic acid, a trifunctional reagent that presents unique synthetic challenges. The presence of a nucleophilic amine, an electrophilic chloroacetyl group, and a potentially reactive carboxylic acid necessitates a carefully optimized approach to achieve chemoselective N-alkylation.

This document provides a comprehensive overview of the reaction mechanism, key optimization parameters, and detailed experimental protocols for the successful and selective synthesis of N-substituted 5-(aminoacetyl)thiophene-3-carboxylic acid derivatives. These protocols are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Reaction Mechanism and Chemoselectivity Considerations

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group.

However, the presence of the carboxylic acid introduces a significant challenge. The acidic proton of the carboxylic acid can react with the basic amine, forming a salt and rendering the amine less nucleophilic. Furthermore, under certain conditions, the carboxylate anion could potentially act as a nucleophile, leading to O-alkylation and the formation of an ester byproduct.

A common and often detrimental side reaction in amine alkylation is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the electrophile to yield a tertiary amine and subsequently a quaternary ammonium salt.[1]

To achieve the desired mono-N-alkylation product, careful control over the reaction conditions is paramount. Key strategies to ensure chemoselectivity include:

  • Protection of the Carboxylic Acid: Esterification of the carboxylic acid group prior to alkylation is a robust strategy to prevent its interference.[2][3] This simplifies the reaction by removing the acidic proton and the potential for O-alkylation.

  • Judicious Choice of Base: The use of a mild, non-nucleophilic base is crucial to neutralize the hydrochloric acid formed during the reaction without deprotonating the carboxylic acid or promoting side reactions.

  • Stoichiometric Control: Precise control over the molar ratio of the amine to the alkylating agent can help minimize over-alkylation.[4]

  • Optimization of Reaction Parameters: Temperature, solvent, and reaction time all play a significant role in dictating the reaction outcome and selectivity.

Experimental Protocols

Two primary protocols are presented here: one involving the direct alkylation of the carboxylic acid and another, more controlled approach, utilizing an esterified starting material.

Protocol 1: Direct Alkylation of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

This protocol is suitable for amines that are sufficiently nucleophilic to react preferentially at the chloroacetyl group under controlled basic conditions.

Materials:

  • 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Mild inorganic base (e.g., Sodium Bicarbonate (NaHCO₃) or Cesium Carbonate (Cs₂CO₃), 2.0 - 3.0 equivalents)[4]

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(2-chloroacetyl)thiophene-3-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of the limiting reagent).

  • Add the mild inorganic base (e.g., NaHCO₃, 2.5 eq).

  • Slowly add the amine (1.1 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Illustrative Reaction Parameters for Direct Alkylation

ParameterRecommended Range/ValueRationale
Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the amine can drive the reaction to completion, but a large excess may promote over-alkylation.
Base NaHCO₃, Cs₂CO₃Mild bases are less likely to deprotonate the carboxylic acid, thus favoring N-alkylation.
Base Stoichiometry 2.0 - 3.0 equivalentsTo effectively neutralize the HCl generated and drive the equilibrium towards the product.
Solvent DMF, MeCNPolar aprotic solvents are suitable for SN2 reactions.[5]
Temperature 25 - 60 °CGentle heating may be required for less reactive amines, but higher temperatures can increase the rate of side reactions.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS to determine the point of maximum conversion of the starting material.
Protocol 2: Alkylation via Esterification of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

This two-step protocol is the recommended approach for achieving higher yields and cleaner reaction profiles, especially with less reactive amines or when chemoselectivity is a major concern.

Step 1: Esterification of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Materials:

  • 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂))

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

Procedure (Fischer Esterification):

  • Dissolve 5-(2-chloroacetyl)thiophene-3-carboxylic acid in an excess of the anhydrous alcohol (e.g., methanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Step 2: N-Alkylation of the Ester Derivative

Materials:

  • Ester of 5-(2-chloroacetyl)thiophene-3-carboxylic acid (from Step 1)

  • Primary or secondary amine (1.0 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine solution

Procedure:

  • Dissolve the ester of 5-(2-chloroacetyl)thiophene-3-carboxylic acid (1.0 eq) in the chosen anhydrous solvent (e.g., acetone).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the amine (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure N-alkylated ester.

  • If the free carboxylic acid is desired, the ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic (e.g., HCl) conditions.

Table 2: Illustrative Reaction Parameters for Alkylation of the Ester Derivative

ParameterRecommended Range/ValueRationale
Amine Stoichiometry 1.0 - 1.5 equivalentsA slight excess can be used to ensure complete consumption of the chloroacetyl compound.
Base K₂CO₃, Et₃NStandard bases for N-alkylation reactions.
Base Stoichiometry 1.5 - 2.0 equivalentsSufficient to neutralize the generated HCl.
Solvent Acetone, MeCN, THFCommon solvents for SN2 reactions.[5]
Temperature 25 °C to refluxThe reaction temperature can be adjusted based on the reactivity of the amine.
Reaction Time 2 - 12 hoursTypically faster than the direct alkylation of the carboxylic acid.

Visualizing the Workflow

Amine Alkylation Workflow cluster_0 Direct Alkylation cluster_1 Two-Step Alkylation (Recommended) A 5-(2-Chloroacetyl)thiophene-3-carboxylic acid C N-Alkylated Product (Carboxylic Acid) A->C Direct Sₙ2 B Amine + Mild Base (e.g., NaHCO₃) B->C D 5-(2-Chloroacetyl)thiophene-3-carboxylic acid E Esterification (e.g., MeOH, H₂SO₄) F Thiophene Ester Intermediate E->F Step 1 G Amine + Base (e.g., K₂CO₃) H N-Alkylated Ester G->H Step 2: Sₙ2 I Hydrolysis (Optional) J N-Alkylated Product (Carboxylic Acid) I->J Step 3

Caption: Alternative synthetic routes for the N-alkylation of amines with 5-(2-chloroacetyl)thiophene-3-carboxylic acid.

Troubleshooting and Optimization

  • Low Yield: If the yield is low in the direct alkylation protocol, consider switching to the two-step protocol via esterification. Inadequate base strength or solubility can also be a factor.[6]

  • Over-alkylation: Reduce the stoichiometry of the amine, lower the reaction temperature, or use a less nucleophilic amine if possible.[1]

  • Formation of O-alkylation byproduct: This is more likely in the direct alkylation protocol. The use of a milder base and a polar aprotic solvent can disfavor this side reaction.[6] The two-step protocol effectively eliminates this possibility.

  • No Reaction: For unreactive amines, increasing the temperature or using a more polar solvent like DMF may be necessary. The addition of a catalytic amount of sodium iodide can also enhance the rate of reaction with chloroacetyl compounds.[5]

Conclusion

The selective N-alkylation of amines with 5-(2-chloroacetyl)thiophene-3-carboxylic acid is a synthetically valuable transformation that requires careful consideration of the substrate's trifunctional nature. While direct alkylation is feasible with careful selection of a mild base, the more robust and generally higher-yielding approach involves the protection of the carboxylic acid as an ester prior to the alkylation step. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize a wide range of N-substituted 5-(aminoacetyl)thiophene-3-carboxylic acid derivatives for applications in drug discovery and development.

References

  • Chemistry university. (2021, May 6). Protecting Carboxylic Acids and Amines [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Nagai, H., Morita, Y., Shimizu, Y., & Kanai, M. (2016). Ligand-Promoted, Boron-Mediated Chemoselective Carboxylic Acid Aldol Reaction. Organic Letters, 18(9), 2276–2279. [Link]

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. [Link]

  • Braga, A. L., Lüdtke, D. S., Alberto, E. E., Dornelles, L., Severo Filho, W. A., Corbellini, V. A., Rosa, D. M., & Schwab, R. S. (2004). 'One-Pot' Synthesis of Chiral N-Protected α-Amino Acid-Derived 1,2,4-Oxadiazoles. Synthesis, 2004(10), 1589-1594. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). A Method for Selective Mono-N-alkylation of Primary Amines to Produce Secondary Amines. U.S.
  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Priebe, H., Bjørsvik, H.-R., Cervenka, J., Aabye, A. W., Gulbrandsen, T., & Bryde, A. C. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. Poster presentation. [Link]

  • Yan, T., Feringa, B. L., & de Vries, J. G. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303–2307. [Link]

  • Bode, J. W. (2015). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Angewandte Chemie International Edition, 54(50), 15219-15222. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. [Link]

  • Chemistry Stack Exchange. (2015, May 27). Selective alkylation of carboxylic acid versus phenol. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]

  • Fisher Scientific. (n.d.). Amination. [Link]

  • MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

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Scalable Synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid: An In-Depth Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid in Modern Drug Discovery

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a pivotal, yet synthetically challenging, heterocyclic building block in the development of novel therapeutics and agrochemicals. Its unique trifunctional architecture, featuring a thiophene core, a reactive chloroacetyl moiety, and a versatile carboxylic acid handle, makes it an invaluable synthon for accessing a diverse range of complex molecular targets. The chloroacetyl group serves as a potent electrophile for introducing key pharmacophores through nucleophilic substitution, while the carboxylic acid allows for amide bond formation, esterification, or other derivatizations, enabling the exploration of structure-activity relationships (SAR).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthesis routes to 5-(2-Chloroacetyl)thiophene-3-carboxylic acid. We will delve into the fundamental challenges of its synthesis, particularly the regioselectivity of Friedel-Crafts acylation on the thiophene-3-carboxylic acid scaffold, and present detailed, field-proven protocols for its preparation and purification.

The Synthetic Conundrum: Regioselectivity in the Friedel-Crafts Acylation of 3-Substituted Thiophenes

The most direct and scalable approach to 5-(2-Chloroacetyl)thiophene-3-carboxylic acid is the Friedel-Crafts acylation of thiophene-3-carboxylic acid with chloroacetyl chloride. However, this reaction is fraught with challenges related to the inherent electronic properties of the thiophene ring.

Electrophilic aromatic substitution on thiophene preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate (Wheland intermediate) through resonance involving the sulfur atom's lone pairs. Attack at the C2 or C5 position allows for the delocalization of the positive charge over three atoms, whereas attack at the β-positions (C3 and C4) results in a less stable intermediate with only two resonance structures.[1][2]

For a 3-substituted thiophene, such as thiophene-3-carboxylic acid, the scenario is further complicated by the directing effect of the substituent. The carboxylic acid group is an electron-withdrawing and deactivating group, which makes the Friedel-Crafts reaction more challenging and generally directs incoming electrophiles to the C5 position.[3][4] While this directing effect is favorable for the synthesis of the desired product, the deactivation of the ring can lead to low yields and require harsh reaction conditions. This often results in a mixture of isomers and byproducts, necessitating complex purification procedures.

Figure 1: Logical workflow illustrating the challenge of regioselectivity in the Friedel-Crafts acylation of thiophene-3-carboxylic acid.

Scalable Synthesis Route: Friedel-Crafts Acylation Protocol

This section outlines a robust and scalable protocol for the synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid via Friedel-Crafts acylation. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Thiophene-3-carboxylic acid≥98%Commercial SourceEnsure dryness before use.
Chloroacetyl chloride≥98%Commercial SourceHandle in a fume hood with appropriate PPE.
Aluminum chloride (anhydrous)≥99%Commercial SourceHighly hygroscopic; handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercial SourceUse a dry, inert solvent.
Hydrochloric acid (conc.)ACS GradeCommercial SourceFor workup.
Crushed ice--For quenching the reaction.
Saturated sodium bicarbonate solution--For neutralization.
Brine (saturated NaCl solution)--For washing.
Anhydrous magnesium sulfateACS GradeCommercial SourceFor drying the organic phase.
Experimental Protocol

Figure 2: Step-by-step experimental workflow for the synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) under a stream of nitrogen.

  • Add anhydrous dichloromethane (DCM) to create a stirrable slurry.

  • Cool the suspension to 0-5 °C using an ice-water bath.

Causality: Anhydrous conditions are critical as aluminum chloride reacts violently with water. The reaction is performed at low temperature to control the initial exotherm and minimize side reactions.[1]

Step 2: Formation of the Acylium Ion

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in DCM, maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature to allow for the formation of the acylium ion complex.

Causality: The Lewis acid catalyst, AlCl₃, coordinates to the chloroacetyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is the key reactive species in the acylation reaction.[2]

Step 3: Addition of Thiophene-3-carboxylic Acid

  • In a separate flask, dissolve thiophene-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

Causality: Slow addition of the substrate helps to control the reaction rate and temperature, minimizing the formation of byproducts. The carboxylic acid group can also complex with aluminum chloride, which deactivates the ring, hence the need for a slight excess of the Lewis acid.

Step 4: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality: Allowing the reaction to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur. Reaction monitoring is crucial to determine the point of maximum conversion and to avoid prolonged reaction times that could lead to degradation of the product.

Step 5: Reaction Quenching

  • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

Causality: This hydrolyzes the aluminum chloride complexes and quenches the reaction. The addition of acid helps to break up the aluminum salts and facilitate their dissolution in the aqueous phase. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[1]

Step 6: Workup

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Causality: The extraction with DCM ensures complete recovery of the product from the aqueous phase. The washing steps are essential to remove inorganic salts and acidic impurities.

Step 7: Isolation

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 8: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.

Causality: Purification is necessary to remove any unreacted starting materials and isomeric byproducts. Recrystallization is a scalable and cost-effective method for obtaining high-purity crystalline solids.[2]

Data Summary
ParameterValueReference
Molecular Formula C₇H₅ClO₃S[5]
Molecular Weight 204.63 g/mol [5]
CAS Number 1193387-57-3[5]
Appearance Off-white to yellow solid-
Purity (typical) >95%[5]

Safety and Handling

5-(2-Chloroacetyl)thiophene-3-carboxylic acid and the reagents used in its synthesis are hazardous. It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl chloride is highly corrosive and a lachrymator.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.

  • The final product, 5-(2-Chloroacetyl)thiophene-3-carboxylic acid , should be handled with care as it is a reactive molecule. Based on data for similar compounds, it may cause skin and eye irritation.[4][6]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The scalable synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid is achievable through a carefully controlled Friedel-Crafts acylation of thiophene-3-carboxylic acid. Understanding the principles of regioselectivity and the role of the Lewis acid catalyst is paramount to achieving a successful outcome. The protocol detailed in this application note provides a reliable and scalable method for the preparation of this important building block, empowering researchers and drug development professionals to accelerate their discovery programs. By adhering to the principles of scientific integrity and safety, this guide serves as a valuable resource for the synthesis of this key intermediate.

References

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Organic Syntheses. 2-ACETOTHIENONE. (1938). Available at: [Link]

  • Cognito. Directing Effects Revision notes. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Sam Fine O Chem Limited. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.
  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • Google Patents. Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. EP0340472A1. (1989).
  • Google Patents.
  • Google Patents. A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene. CN101314598A. (2008).
  • PubChem. 5-Chlorothiophene-2-carboxylic acid. Available at: [Link]

  • Google Patents. Preparation method of 5-chlorothienyl-2-carboxylic acid. CN105085469A. (2015).
  • PubChem. 5-Chlorothiophene-3-carboxylic acid. Available at: [Link]

  • Ghasemi, S., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. (2018). Available at: [Link]

  • Google Patents.
  • ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2025). Available at: [Link]

  • Google Patents. ACYLATION OF CHLOROTHIOPHENES. US2562988A. (1951).
  • National Center for Biotechnology Information. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Available at: [Link]

  • Tokyo Chemical Industry.
  • Google Patents.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2023).
  • Mirante. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link]

  • Thoreauchem. 5-(2-chloroacetyl)thiophene-3-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts.

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Troubleshooting & Optimization

Navigating the Synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 5-(2-chloroacetyl)thiophene-3-carboxylic acid. As a critical intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis of this compound is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Drawing from established chemical principles and field-proven insights, we will delve into the nuances of the Friedel-Crafts acylation of thiophene-3-carboxylic acid and provide actionable solutions to frequently encountered challenges.

Understanding the Core Reaction: Friedel-Crafts Acylation of Thiophene-3-carboxylic Acid

The primary route to 5-(2-chloroacetyl)thiophene-3-carboxylic acid is the Friedel-Crafts acylation of thiophene-3-carboxylic acid with chloroacetyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction is governed by the electronic properties of the thiophene ring and the directing effects of the substituents. The sulfur atom in the thiophene ring is an ortho, para-director, strongly favoring substitution at the α-positions (C2 and C5). The carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). In this case, both factors align to favor acylation at the C5 position.

However, the deactivating nature of the carboxylic acid group and its potential to complex with the Lewis acid catalyst present significant challenges to achieving high yields.

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// Nodes Thiophene_COOH [label="Thiophene-3-carboxylic acid", fillcolor="#F1F3F4"]; Chloroacetyl_Cl [label="Chloroacetyl chloride", fillcolor="#F1F3F4"]; Lewis_Acid [label="Lewis Acid (e.g., AlCl₃)", fillcolor="#FBBC05"]; Acylium_Ion [label="Chloroacetylium ion (electrophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Wheland Intermediate\n(Sigma Complex)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="5-(2-Chloroacetyl)thiophene-\n3-carboxylic acid", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thiophene_COOH -> Intermediate [label="Nucleophilic attack"]; Acylium_Ion -> Intermediate; Chloroacetyl_Cl -> Acylium_Ion [label="Activation by"]; Lewis_Acid -> Chloroacetyl_Cl; Intermediate -> Product [label="Deprotonation"]; }

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-(2-chloroacetyl)thiophene-3-carboxylic acid.

Issue Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inadequate Catalyst Activity: Lewis acids like AlCl₃ are highly hygroscopic. Any moisture in the reaction will deactivate the catalyst. 2. Insufficient Catalyst Amount: The carboxylic acid and the ketone product can form complexes with the Lewis acid, consuming it. Stoichiometric amounts are often required.[1][2] 3. Deactivation of Thiophene Ring: The carboxylic acid group strongly deactivates the ring, making the reaction sluggish.1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. 2. Increase Catalyst Stoichiometry: Use at least 2-3 equivalents of AlCl₃ relative to the thiophene-3-carboxylic acid. This ensures enough active catalyst is present to drive the reaction. 3. Optimize Reaction Temperature: While higher temperatures can overcome the activation energy barrier, they can also lead to decomposition. A carefully controlled temperature profile, starting at low temperatures (0-5 °C) during reagent addition and slowly warming to room temperature or slightly above, is recommended.
Formation of a Tar-Like, Intractable Mixture 1. Reaction with Thiophene Sulfur: Strong Lewis acids can interact with the sulfur atom of the thiophene ring, leading to ring-opening and polymerization.[1] 2. Reaction Temperature Too High: Excessive heat can promote side reactions and decomposition of the starting material and product.1. Use a Milder Lewis Acid: Consider using zinc chloride (ZnCl₂) or ethylaluminum dichloride (EtAlCl₂), which are known to be less harsh and can reduce side reactions with thiophenes.[1][3] 2. Strict Temperature Control: Maintain a low temperature during the initial stages of the reaction and ensure efficient stirring to dissipate heat. A slow, controlled addition of the acylating agent is crucial.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The deactivating effect of the carboxylic acid group may lead to a slow reaction that does not go to completion under the applied conditions. 2. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reagent concentration.1. Increase Reaction Time: Monitor the reaction by TLC or HPLC. If starting material persists, consider extending the reaction time. 2. Improve Agitation: Use a powerful overhead stirrer, especially for larger scale reactions, to ensure the mixture remains a mobile slurry.
Difficult Purification and Impurity Profile 1. Formation of Isomers: While the C5 position is strongly favored, trace amounts of other isomers may form. 2. Di-acylation Products: Although the product is deactivated, under harsh conditions, a second acylation might occur. 3. Hydrolysis of Chloroacetyl Group: During work-up, the chloroacetyl group can be sensitive to hydrolysis.1. Recrystallization: The product is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective for removing minor impurities. 2. Column Chromatography: For high-purity requirements, silica gel chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point. 3. Careful Work-up: Perform the aqueous work-up at low temperatures and avoid prolonged exposure to strongly basic or acidic conditions.
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// Nodes Start [label="Low Yield or Impure Product", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Anhydrous [label="Verify Anhydrous Conditions?", shape=diamond, fillcolor="#FBBC05"]; Check_Catalyst [label="Sufficient Catalyst Stoichiometry?", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Optimal Temperature Profile?", shape=diamond, fillcolor="#FBBC05"]; Check_Time [label="Sufficient Reaction Time?", shape=diamond, fillcolor="#FBBC05"]; Consider_Milder_Catalyst [label="Consider Milder Lewis Acid (ZnCl₂, EtAlCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Purification [label="Optimize Purification (Recrystallization, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield and Purity", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Anhydrous; Check_Anhydrous -> Check_Catalyst [label="Yes"]; Check_Anhydrous -> Start [label="No, ensure dryness"]; Check_Catalyst -> Check_Temp [label="Yes"]; Check_Catalyst -> Start [label="No, increase equivalents"]; Check_Temp -> Check_Time [label="Yes"]; Check_Temp -> Start [label="No, optimize profile"]; Check_Time -> Consider_Milder_Catalyst [label="Yes"]; Check_Time -> Start [label="No, extend time"]; Consider_Milder_Catalyst -> Optimize_Purification; Optimize_Purification -> Success; }

Caption: A decision-making workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acylating agent?

While chloroacetyl chloride is the most direct reagent, chloroacetic anhydride could also be used. Anhydrides are sometimes less reactive but can offer advantages in terms of handling and byproducts.

Q2: What is the best solvent for this reaction?

Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). For this particular synthesis, a non-polar, inert solvent like DCM or DCE is a good choice.

Q3: How do I monitor the reaction progress?

Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots under UV light. The product should have a different Rf value than the starting material. For more quantitative analysis, HPLC or GC-MS can be used on quenched aliquots of the reaction mixture.

Q4: Are there any alternative synthetic routes?

An alternative could involve the synthesis of a 5-substituted-thiophene-3-carboxylic acid derivative that is more amenable to subsequent functionalization. For instance, a Grignard reaction on a 5-bromo-thiophene-3-carboxylic ester followed by quenching with an appropriate electrophile could be explored. However, the Friedel-Crafts acylation remains the most direct approach.

Q5: What are the expected spectroscopic data for the product?

Experimental Protocol: A Starting Point for Optimization

The following is a generalized protocol that should be optimized for your specific laboratory conditions and scale.

Materials:

  • Thiophene-3-carboxylic acid

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.5 equivalents).

  • Solvent Addition: Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Reagent Premixing: In a separate flask, dissolve thiophene-3-carboxylic acid (1.0 equivalent) and chloroacetyl chloride (1.2 equivalents) in anhydrous DCM.

  • Addition: Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

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// Nodes Setup [label="1. Setup Anhydrous Reaction", fillcolor="#F1F3F4"]; Reagent_Addition [label="2. Slow Addition of Reagents at 0°C", fillcolor="#F1F3F4"]; Reaction [label="3. Reaction at Room Temperature", fillcolor="#F1F3F4"]; Workup [label="4. Quench with Ice/HCl", fillcolor="#F1F3F4"]; Extraction [label="5. Extraction with DCM", fillcolor="#F1F3F4"]; Washing [label="6. Wash Organic Layer", fillcolor="#F1F3F4"]; Drying [label="7. Dry and Concentrate", fillcolor="#F1F3F4"]; Purification [label="8. Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagent_Addition; Reagent_Addition -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; }

Caption: A generalized experimental workflow for the synthesis.

This technical guide provides a comprehensive framework for approaching the synthesis of 5-(2-chloroacetyl)thiophene-3-carboxylic acid. By understanding the underlying chemistry and anticipating potential challenges, researchers can significantly improve their chances of a successful and high-yielding reaction.

References

  • Google Patents. US2492629A - Acylation of thiophene.
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  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10411-10413.
  • Praveen, P., & Kumar, A. (2009). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 48B(2), 310-312.
  • Google Patents. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]

  • Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel-Crafts Acylation from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648.
  • University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. 5-Chloro-2-thiophenecarboxylic acid. Available from: [Link]

  • National Sun Yat-sen University. regioselective friedel-crafts acylation with. Available from: [Link]

  • University of California, Los Angeles. Useful Spectroscopic Data. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Wiley Online Library. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available from: [Link]

  • NIST WebBook. 5-Chloro-2-thiophenecarboxylic acid. Available from: [Link]

Sources

Technical Support Center: Navigating the Stability of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid (CAS 1193387-57-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the hydrolysis of the chloroacetyl group, a critical challenge in the handling and reaction of this versatile building block.

Understanding the Challenge: The Susceptibility of the Chloroacetyl Group

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is an α-chloro ketone, a class of compounds known for their reactivity. The primary degradation pathway for this molecule is the hydrolysis of the chloroacetyl group to form the corresponding α-hydroxy ketone and hydrochloric acid.[1] This reaction is significantly accelerated in neutral or basic aqueous conditions.[1] The presence of water, whether as a solvent, a reagent, or even atmospheric moisture, can initiate this undesirable side reaction, leading to reduced yield, impure products, and compromised experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid?

A1: The principal degradation route is the hydrolysis of the C-Cl bond in the chloroacetyl group. This is a nucleophilic substitution reaction where water acts as a nucleophile, replacing the chloride ion. The resulting product is 5-(2-hydroxyacetyl)thiophene-3-carboxylic acid. This process is catalyzed by both acid and, more significantly, base.[1][2]

Q2: How does pH influence the stability of the chloroacetyl group?

A2: pH is a critical factor. The chloroacetyl group is most stable under acidic conditions (pH 3-5).[1] As the pH approaches neutral and enters the basic range, the rate of hydrolysis increases dramatically.[1][3] Basic conditions promote the formation of the more nucleophilic hydroxide ion (OH-), which readily attacks the electrophilic carbonyl carbon of the chloroacetyl group.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, 5-(2-Chloroacetyl)thiophene-3-carboxylic acid should be stored as a pure solid at low temperatures (e.g., -20°C) under an inert atmosphere, such as argon or nitrogen, and protected from light.[1] If it must be stored in solution, use a dry, aprotic solvent like toluene, tetrahydrofuran (THF), or dichloromethane.[1]

Q4: I've observed an unexpected impurity in my analysis (LC-MS, NMR). Could it be the hydrolyzed product?

A4: It is highly likely. The appearance of a new peak corresponding to the molecular weight of the α-hydroxy ketone derivative is a strong indicator of hydrolysis. This can occur due to residual water in solvents or exposure to atmospheric moisture during handling.[1] To confirm, you can perform a forced degradation study by intentionally exposing a small sample to neutral or basic aqueous conditions and comparing the resulting analytical profile to your experimental sample.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or no recovery of the starting material after aqueous workup. Hydrolysis: Exposure to neutral or basic aqueous conditions (e.g., bicarbonate wash, high pH buffers).Maintain acidic conditions (pH 3-5) during aqueous workups. Use a minimal amount of water and perform extractions quickly.[1]
Formation of an unexpected rearranged product. Base-Mediated Cyclization (Favorskii-type reaction): The presence of a base can induce intramolecular cyclization.Scrupulously avoid basic conditions. If a base is essential for a subsequent step, add it at a low temperature immediately before use. Consider using non-nucleophilic bases.[1]
Appearance of the α-hydroxy ketone impurity in analytical data. Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture.Use freshly distilled or commercially available anhydrous solvents. Store the compound under an inert atmosphere. Minimize the time the compound is exposed to ambient air.[1]

Experimental Protocols

Protocol 1: General Handling and Reaction Setup to Minimize Hydrolysis

This protocol outlines the best practices for setting up a reaction involving 5-(2-Chloroacetyl)thiophene-3-carboxylic acid to prevent hydrolysis.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Use Anhydrous Solvents & Reagents prep_glassware Oven-Dry or Flame-Dry Glassware prep_reagents->prep_glassware prep_atmosphere Maintain Inert Atmosphere (N2 or Ar) prep_glassware->prep_atmosphere add_reagent Add 5-(2-Chloroacetyl)thiophene-3-carboxylic acid prep_atmosphere->add_reagent Transfer under inert gas control_temp Maintain Low Temperature (if applicable) add_reagent->control_temp control_ph Maintain Acidic pH (3-5) control_temp->control_ph workup_ph Acidic Aqueous Workup (pH 3-5) control_ph->workup_ph Proceed to workup workup_extract Rapid Extraction with Anhydrous Solvent workup_ph->workup_extract workup_dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup_extract->workup_dry workup_purify Purification (e.g., Chromatography) workup_dry->workup_purify

Caption: Workflow for minimizing hydrolysis.

Methodology:

  • Preparation:

    • Use only freshly distilled or commercially available anhydrous solvents.

    • Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

    • Maintain an inert atmosphere throughout the entire process.

  • Reaction:

    • Dissolve all other reaction components in the anhydrous solvent under an inert atmosphere before adding the 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

    • If the reaction allows, maintain a low temperature to further decrease the rate of potential hydrolysis.

    • If an aqueous phase is unavoidable, ensure it is buffered to an acidic pH (3-5).

  • Workup and Purification:

    • If an aqueous workup is necessary, use a pre-chilled, acidic aqueous solution (e.g., dilute HCl, pH 3-5).

    • Perform any extractions rapidly to minimize contact time with the aqueous phase.

    • Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

    • For purification, consider non-aqueous methods like chromatography with anhydrous solvents.

Protocol 2: Analytical Monitoring of Hydrolysis by HPLC

This protocol provides a method for detecting and quantifying the hydrolysis product of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

Workflow Diagram:

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Sample Solution (e.g., 1 mg/mL in ACN) hplc_column C18 Reversed-Phase Column sample_prep->hplc_column Inject Sample hplc_mobile_phase Gradient: Water (0.1% Formic Acid) & Acetonitrile hplc_column->hplc_mobile_phase hplc_detection UV Detection (e.g., 254 nm) hplc_mobile_phase->hplc_detection data_integrate Integrate Peaks hplc_detection->data_integrate Generate Chromatogram data_quantify Quantify Parent & Hydrolysis Product data_integrate->data_quantify

Caption: HPLC method for hydrolysis monitoring.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of water and acetonitrile (MeCN), both containing an acid modifier like 0.1% formic acid to ensure an acidic environment and improve peak shape.

    • Detection: UV detection at a wavelength where both the parent compound and the potential hydrolysis product have significant absorbance (a wavelength scan or diode array detector can determine the optimal wavelength).

  • Data Analysis:

    • The hydrolysis product, being more polar, will typically have a shorter retention time than the parent compound.

    • Quantify the amount of hydrolysis by comparing the peak area of the hydrolysis product to the total peak area of the parent compound and the hydrolysis product.

Mechanistic Insight: Why Hydrolysis Occurs

The hydrolysis of the chloroacetyl group follows a nucleophilic acyl substitution mechanism.

Mechanism Diagram:

Caption: Hydrolysis mechanism of the chloroacetyl group.

In this reaction, a water molecule attacks the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by the elimination of a chloride ion, and after deprotonation, the α-hydroxy ketone is formed. This process is accelerated in the presence of a base, which deprotonates water to the more potent nucleophile, hydroxide.

By understanding the inherent reactivity of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid and implementing the preventative measures outlined in this guide, researchers can significantly improve the success and reproducibility of their experiments.

References

  • Effect of pH on Hydrolysis of Chloroacetic Acid. Sciencemadness.org. Available from: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]

  • Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way. Environmental Sciences Europe. Available from: [Link]

  • Hydrolysis Reactions. Available from: [Link]

  • CN1466561A - A method for preparing α' chloroketones. Google Patents.
  • Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry. Available from: [Link]

  • REACTION OF Α-Chloro KETONES WITH - Amanote Research. Available from: [Link]

  • Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and... ResearchGate. Available from: [Link]

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid. Google Patents.
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available from: [Link]

  • 5-(2-chloroacetyl)thiophene-3-carboxylic acid-1193387-57-3. Thoreauchem. Available from: [Link]

  • 2-(chloroacetyl)thiophene (C6H5ClOS). PubChem. Available from: [Link]

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

  • EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. Available from: [Link]

    • ANALYTICAL METHODS. ATSDR. Available from: [Link]

  • WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl... Google Patents.
  • 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049. PubChem. Available from: [Link]

  • Analytical Methods. CORE. Available from: [Link]

  • 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. precisionFDA. Available from: [Link]

  • 5-Chlorothiophene-2-carboxylic acid (24065-33-6). Chemchart. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

Sources

Storage conditions to prevent degradation of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a dual-functional electrophile . While the thiophene-carboxylic acid core provides structural rigidity, the


-chloroketone moiety  (

) is chemically labile. It is designed to be reactive (as an alkylating agent), which inherently makes it unstable during storage.

The Golden Rule: This compound is an active alkylating agent . Treat it as a "living" chemical entity that will degrade if exposed to moisture, light, or heat.

Part 1: Critical Storage Protocols

The following parameters are non-negotiable for maintaining purity >95% over 6+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (

5°C)
Prevents thermal elimination of HCl and suppresses dimerization rates.
Atmosphere Inert (Argon/Nitrogen) The

-chloroketone group is hygroscopic. Moisture triggers hydrolysis to the

-hydroxy impurity.
Light Protection Amber Vial / Foil

-Haloketones undergo homolytic C-Cl bond cleavage under UV/Vis light (Photolysis).
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers or adsorb the compound.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "My sample has turned from off-white to yellow/brown. Is it still usable?"

Diagnosis: Photolytic Degradation or Oxidation. The color shift typically indicates the formation of radical species or conjugated polymers, often triggered by light exposure or acid-catalyzed aldol-type condensations.

  • Action: Perform a "Purity Check" (see Workflow below).

    • If yellow: Likely surface oxidation. Recrystallization may salvage it.

    • If brown/sticky: Significant polymerization. Discard. The degradation products (often HCl) act as autocatalysts, accelerating decomposition.

Q2: "I see unexpected peaks in my LC-MS. What are they?"

Diagnosis: Hydrolysis and Artifact Formation. The chlorine atom is a good leaving group. Common mass shifts include:

  • Target Mass (M): ~204.6 Da (depending on ionization).

  • Impurity A (+18 Da / -18 Da shift): Hydrolysis Product.

    • Mechanism:[1] Water attacks the

      
      -carbon, displacing chloride.
      
    • Structure: 5-(2-hydroxyacetyl)thiophene-3-carboxylic acid.

  • Impurity B (-36 Da): Dehydrohalogenation.

    • Mechanism:[1] Loss of HCl, potentially leading to ketene formation or dimerization.

Q3: "The compound is not dissolving in water, even though it has a carboxylic acid."

Diagnosis: Incorrect pH / Zwitterionic Behavior. While the carboxylic acid (pK


 ~3-4) is hydrophilic, the thiophene and chloroacetyl groups are lipophilic.
  • Solution: Do not try to dissolve directly in neutral water.

  • Protocol: Dissolve in a minimal amount of DMSO or DMF first, then dilute into your aqueous buffer.

  • Warning: Avoid basic buffers (pH > 8) for stock solutions. Hydroxide ions (

    
    ) will rapidly hydrolyze the chloroacetyl group.
    

Part 3: Visualizing Degradation Pathways

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two primary enemies: Water and Light .

DegradationPathways Compound 5-(2-Chloroacetyl) thiophene-3-carboxylic acid (Active Reagent) Hydroxy Hydrolysis Product (5-(2-hydroxyacetyl)...) INACTIVE Compound->Hydroxy Hydrolysis (-HCl) HCl HCl (Autocatalyst) Compound->HCl Byproduct Radical Radical Species (Cl• + Carbon Radical) Compound->Radical Homolytic Cleavage Water Moisture (H2O) (Nucleophilic Attack) Water->Hydroxy Light UV/Vis Light (Photolysis) Light->Radical HCl->Compound Catalyzes further degradation Polymer Brown Polymer/Oligomers (Unusable) Radical->Polymer Dimerization

Caption: Primary degradation pathways. Note that HCl generation creates a feedback loop, accelerating further decomposition.

Part 4: Sample Assessment Workflow

Before using a stored sample for a critical experiment, follow this logic flow to ensure data integrity.

AssessmentWorkflow Start Start: Evaluate Sample Visual Visual Inspection: Is it Off-White? Start->Visual ColorFail Yellow/Brown? Visual->ColorFail Solubility Solubility Test: Dissolve in DMSO-d6 ColorFail->Solubility No (It's White) DecisionPurify Recrystallize (EtOAc/Hexane) ColorFail->DecisionPurify Yes (Light Yellow) DecisionFail FAIL: Discard Sample ColorFail->DecisionFail Yes (Dark Brown) NMR 1H-NMR Check: Look for -CH2- singlet (~4.5 - 5.0 ppm) Solubility->NMR DecisionPass PASS: Proceed to Experiment NMR->DecisionPass Clean Singlet NMR->DecisionPurify Minor Impurities (<5%) NMR->DecisionFail Split Peak/Broadening

Caption: Decision matrix for assessing compound viability post-storage.

Part 5: Emergency Rescue & Handling

Handling Precaution: Always equilibrate the vial to room temperature before opening . Opening a cold vial (-20°C) in humid air causes immediate water condensation inside the vial, initiating hydrolysis.

Purification (Recrystallization): If the compound is slightly degraded (light yellow):

  • Dissolve in a minimum amount of warm Ethyl Acetate .

  • Add Hexane or Heptane dropwise until turbidity persists.

  • Cool slowly to 4°C.

  • Filter and dry under high vacuum. Note: Do not use alcohols (Methanol/Ethanol) for recrystallization as they may react with the chloroacetyl group to form esters or ethers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819049, 5-Chlorothiophene-3-carboxylic acid. (Used for structural analog stability data). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Foundational text on nucleophilic substitution of

    
    -haloketones).
    

Sources

Technical Support Center: Optimizing Solvent Systems for 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers utilizing 5-(2-Chloroacetyl)thiophene-3-carboxylic acid (CAS: 1193387-57-3).[1] It addresses the unique solubility, stability, and reactivity challenges posed by this bifunctional scaffold (an


-haloketone "warhead" paired with a carboxylic acid).

Senior Application Scientist Note: "This molecule is a deceptive intermediate. The carboxylic acid confers polarity and H-bonding capability, while the 2-chloroacetyl group is a potent electrophile susceptible to hydrolysis and photolysis. Your choice of solvent does not just affect solubility—it dictates the ratio of productive substitution (SN2) to destructive degradation (hydrolysis/Favorskii rearrangement)."[1]

Table of Contents
  • Solvent Compatibility Matrix

  • Module 1: Dissolution & Solubility Troubleshooting

  • Module 2: Reaction Optimization (Kinetics vs. Stability)

  • Module 3: Work-up & Purification Workflows

  • FAQs

  • References

Solvent Compatibility Matrix

The following data summarizes solvent suitability based on the functional group interactions of the thiophene core.

Solvent ClassExamplesSolubility RatingSuitabilityTechnical Notes
Polar Aprotic DMF, DMSO, NMPHigh Excellent Best for SN2 reactions.[1] Solvates the acid without deactivating nucleophiles. Warning: Hard to remove.
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneModerate Good Ideal balance of solubility and ease of workup.[1] Acetone may react with strong amines (Schiff base).[1]
Ethers THF, 2-MeTHF, DioxaneModerate Good Good for amide couplings. 2-MeTHF is a greener alternative to DCM/THF.
Chlorinated DCM, ChloroformLow-Moderate Fair Good for workup/extraction.[1] Poor for SN2 reaction rates.
Alcohols MeOH, EtOH, IPAModerate Poor RISK: Nucleophilic solvent. Can cause solvolysis of the chloroacetyl group (forming

-alkoxy ketones).[1]
Water H2OpH Dependent Restricted Insoluble at acidic pH.[1] Soluble at pH > 7 (carboxylate formation), but rapid hydrolysis of Cl-acetyl group occurs.
Module 1: Dissolution & Solubility Troubleshooting

User Issue: "My starting material remains a suspension/slurry."

Root Cause Analysis: The intermolecular Hydrogen-bonding network of the carboxylic acid dimer is strong. Non-polar solvents cannot break this lattice, while the thiophene ring resists dissolution in highly aqueous media.

Protocol A: The "Co-Solvent Spike" Method If you must use a lower-polarity solvent (e.g., DCM or Toluene) for a specific reaction, induce solubility by breaking H-bonds:

  • Suspend the compound in the primary solvent.

  • Add 5-10% v/v DMF or DMSO .[1]

  • Result: The disruption of acid dimers usually clarifies the solution without requiring a full solvent switch.

Protocol B: In-Situ Salt Formation (For Nucleophilic Substitutions) If the reaction involves a base (e.g., K2CO3, DIPEA), the deprotonated carboxylate is far more soluble in polar organic solvents.

  • Add the base before the nucleophile.

  • Allow 10-15 mins stirring.

  • Once the "clear point" is reached (carboxylate formation), add the reactive nucleophile.

Module 2: Reaction Optimization (Kinetics vs. Stability)

User Issue: "My reaction yield is low, or I see multiple spots on TLC."

Scientific Logic: The


-chloroacetyl group is an aggressive electrophile. In Polar Protic  solvents (MeOH), the solvent cages the nucleophile (slowing the desired reaction) and competes as a nucleophile itself (side reaction).[1] In Polar Aprotic  solvents (DMF, MeCN), the nucleophile is "naked" and highly reactive.
Decision Tree: Selecting the Reaction Solvent

SolventSelection Start Start: Define Reaction Type Type What is the reaction? Start->Type SN2 Nucleophilic Substitution (Cl displacement) Type->SN2 Coupling Amide Coupling (COOH activation) Type->Coupling NuType Nucleophile Type? SN2->NuType Warning CRITICAL ALERT: Avoid Alcohols & Water (Hydrolysis Risk) SN2->Warning Rec3 Recommendation: THF or 2-MeTHF Standard coupling conditions Coupling->Rec3 Amine Amine (Primary/Secondary) NuType->Amine Moderate Nu Thiol Thiol / Azide NuType->Thiol Strong Nu Rec1 Recommendation: Acetonitrile (0-25°C) Avoids solvolysis Amine->Rec1 Rec2 Recommendation: DMF or DMSO Requires high solubility Thiol->Rec2

Figure 1: Solvent selection logic based on reaction mechanism. Note the critical exclusion of protic solvents for substitution reactions.

Module 3: Work-up & Purification Workflows

User Issue: "I cannot separate my product from the high-boiling solvent (DMF/DMSO)."

The "Acid-Base Toggle" Protocol: Leverage the carboxylic acid to purify without column chromatography. This method removes non-acidic impurities and washes away DMF/DMSO.

Step-by-Step Methodology:

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash 1 (Removal of DMF/Base): Wash organic layer with 5% LiCl (aq) or Brine (3x).[1] LiCl is superior for extracting DMF.[1]

  • Extraction (The Toggle):

    • Extract the organic layer with Sat. NaHCO3 (aq) .[1]

    • Chemistry: The product moves to the Aqueous Phase (as carboxylate).[1] Impurities remain in EtOAc.

  • Precipitation:

    • Separate the aqueous layer.

    • Cool to 0°C.

    • Slowly acidify with 1M HCl to pH ~2-3.[1]

    • Result: Product precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water and Hexanes.

Workup Mix Reaction Mixture (Product + DMF + Impurities) Dilute Dilute with EtOAc Wash with 5% LiCl Mix->Dilute Phase1 Biphasic Separation Dilute->Phase1 Org1 Organic Phase (Product + Impurities) Phase1->Org1 Aq1 Aqueous Phase (DMF + Salts) Phase1->Aq1 Discard Extract Extract with NaHCO3 (aq) Org1->Extract Org2 Organic Phase (Non-acidic Impurities) Extract->Org2 Discard Aq2 Aqueous Phase (Product as Carboxylate) Extract->Aq2 Acidify Acidify with 1M HCl (pH 2-3) Aq2->Acidify Solid PURE PRODUCT (Precipitate) Acidify->Solid

Figure 2: The "Acid-Base Toggle" purification strategy utilizing the carboxylic acid functionality.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent for amine substitution?

  • Answer: Proceed with caution. While acetone dissolves the compound well, primary amines can react with acetone to form imines (Schiff bases) , reducing yield. For amine nucleophiles, Acetonitrile (MeCN) or THF is safer.[1]

Q2: The compound turned yellow/brown during storage. Is it still good?

  • Answer: Likely not.

    
    -Chloroketones are photosensitive and prone to autocatalytic degradation (releasing HCl).[1]
    
    • Check: Run a TLC. If the baseline spot (polymer/degradation) is significant, repurify.

    • Prevention:[1] Store at -20°C, under Argon, in the dark.

Q3: Why did my product cyclize unexpectedly?

  • Answer: If you used a strong base (e.g., NaH, NaOH) or heated the reaction, you may have triggered a Favorskii rearrangement or an intramolecular cyclization if a nucleophile was present on the thiophene ring. Maintain mild basic conditions (K2CO3 or DIPEA) and keep temperatures <40°C.

Q4: Is this compound compatible with microwave synthesis?

  • Answer: Yes, but solvent choice is critical. Use non-absorbing solvents like CHCl3 or Toluene if possible, or control temperature strictly (<80°C) in DMF/MeCN.[1] The thermal instability of the C-Cl bond limits high-temperature excursions [1].

References
  • Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. (Accessed 2026).[1] Link

  • BenchChem.Technical Support Center: Managing

    
    -Chloro Ketone Stability. (2025).[1][2][3] Link
    
  • National Institutes of Health (NIH) - PubChem. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S.[1] (Accessed 2026).[1] Link[1]

  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. (2021).[1][4] Link

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. (2010).[1][5] Link

Sources

Controlling regioselectivity when functionalizing 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

[1]

Ticket System Status: ONLINE Current Operator: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Regioselectivity & Chemoselectivity Control Guide

Introduction: The Bifunctional Challenge

You are working with 5-(2-chloroacetyl)thiophene-3-carboxylic acid (CAS: 1193387-57-3).[1][2] This scaffold is a deceptive "trojan horse" in medicinal chemistry.[1] It appears simple, but it contains three distinct reactive centers that often compete, leading to "tar" rather than target molecules.[1]

The Three Reactive Centers:

  • The Warhead (C5-Sidechain): An

    
    -chloroketone.[1] Highly electrophilic, prone to 
    
    
    displacement and cyclization (Hantzsch).[1]
  • The Anchor (C3-COOH): A carboxylic acid.[1][3][4] It modulates solubility but interferes with basic nucleophiles via protonation.[1]

  • The Ring (C2-H): The thiophene proton adjacent to the sulfur and the acid.[1] This is the site for regioselective C-H activation.

This guide replaces standard operating procedures with a troubleshooting-first approach, addressing the specific conflicts that arise when these functionalities clash.

Interactive Troubleshooting Modules
Module A: The "Amide Coupling" Conflict

User Intent: You want to attach an amine to the carboxylic acid (C3) to form an amide, but the reaction yields a complex mixture or polymer.

Ticket #402: "My amine nucleophile is disappearing, but no amide is forming."

  • Root Cause: Chemoselectivity Failure. The amine you intended for the amide coupling is attacking the

    
    -chloroketone (C5 sidechain) via 
    
    
    displacement faster than it reacts with the activated ester.[1] Furthermore, the free carboxylic acid protonates your amine, deactivating it.[1]
  • The Mechanism: Primary and secondary amines are excellent nucleophiles for displacing alkyl chlorides. If you use standard coupling agents (EDC/NHS) without protecting the chloroketone, you will get a mixture of N-alkylation (at the ketone) and amidation (at the acid).[1]

Resolution Protocol:

  • Strategy Shift: Do not attempt direct amidation with the reactive chloroketone present if your amine is unhindered.[1]

  • Workflow Reversal: Perform the reaction at the C5-chloroketone first (e.g., Hantzsch cyclization to a thiazole). The resulting heterocycle is far less electrophilic than the

    
    -chloroketone.[1]
    
  • Alternative (If Chloroketone must remain):

    • Use HATU with DIPEA (excess).[1]

    • Crucial Step: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the amine. This maximizes the concentration of the active ester.

    • Temperature: Run at 0°C .

      
       displacement is temperature-sensitive; amidation of active esters is fast even at low temps.[1]
      
Module B: The Hantzsch Trap (Thiazole Synthesis)

User Intent: You are reacting the scaffold with a thioamide/thiourea to build a thiazole ring.[1]

Ticket #805: "The product precipitates as a sticky gum, and yield is low."

  • Root Cause: Zwitterion Formation. The product of a Hantzsch synthesis is a basic thiazole (or aminothiazole).[1] In the presence of the C3-carboxylic acid, the product forms an internal salt (zwitterion) or an intermolecular salt network, which crashes out of organic solvents before the cyclization is complete.[1]

Resolution Protocol:

  • Solvent Switch: Move from pure Ethanol/Methanol to DMF/Ethanol (1:1) or Dioxane .[1]

  • The Scavenger: Add 1.1 equivalents of Sodium Acetate or NaHCO3 to the reaction. This buffers the HCl/HBr generated during cyclization and prevents the protonation of the thiazole nitrogen by the C3-carboxylic acid.[1]

  • Isolation: Do not extract with basic water immediately.[1] The product is likely an acid.[1][3] Acidify to pH 3 to precipitate the free carboxylic acid form of the product.

Data: Solvent Effects on Hantzsch Yields

Solvent SystemAdditiveTemperatureYield (Isolated)Observation
Ethanol (Abs)NoneReflux35%Sticky precipitate, hard to filter.[1]
EthanolNaOAc (1.5 eq)Reflux68%Clean powder, salt stays in solution.[1]
DMF/EtOH (1:1) None 80°C 82% Homogeneous reaction, easiest workup.
THFTEA (1.0 eq)60°C45%TEA-HCl salts interfere with stirring.[1]
Module C: Regioselective Ring Functionalization (Lithiation)

User Intent: You want to add a substituent (Halogen, Alkyl, Aryl) directly to the thiophene ring.[1]

Ticket #909: "Where does the electrophile go? C2 or C4?"

  • Root Cause: Directing Group Competition. You have a C3-COOH (Directing Group 1) and a C5-Acyl (Directing Group 2).[1]

  • Authoritative Insight: In thiophene-3-carboxylic acids, the C2 position (ortho to the acid, alpha to the sulfur) is the kinetically and thermodynamically favored site for lithiation (DoM - Directed ortho Metalation).[1] The C5 position is blocked.[1] The C4 position is sterically crowded and electronically less acidic than C2 [1, 2].

Resolution Protocol (The "Kinetic Lock"):

  • Reagent: Use LDA (Lithium Diisopropylamide) - 2.2 equivalents.[1]

    • Eq 1: Deprotonates the -COOH to -COOLi.[1]

    • Eq 2: Lithiates the C2 position.

  • Conditions: THF at -78°C .

    • Warning: Do not let it warm above -40°C before adding the electrophile.[1] The C5-chloroketone is sensitive to self-condensation if the dianion rearranges.[1]

  • The Trap: Add your electrophile (e.g., MeI, DMF, I2) at -78°C.[1]

Visualizing the Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold without cross-reactivity.

GStartStart: 5-(2-chloroacetyl)thiophene-3-carboxylic acidDecisionTarget Functionalization?Start->DecisionPath_RingRing Modification(C2 Position)Decision->Path_RingPath_SidechainSidechain Modification(Thiazole/Amination)Decision->Path_SidechainPath_AcidAcid Modification(Amide/Ester)Decision->Path_AcidLithiationProtocol: Directed Lithiation(LDA, -78°C)Path_Ring->Lithiation Regioselective at C2HantzschProtocol: Hantzsch Synthesis(Thioamide + NaOAc)Path_Sidechain->Hantzsch ChemoselectiveConflictCONFLICT: Amine attacksChloroketone!Path_Acid->ConflictResult_RingC2-Substituted ProductLithiation->Result_RingResult_ThiazoleThiazole DerivativeHantzsch->Result_ThiazoleSolution_AcidSolution: React Sidechain FIRSTOR Protect KetoneConflict->Solution_AcidResult_AmideAmide DerivativeSolution_Acid->Result_Amide

Caption: Decision tree for regioselective functionalization. Note the critical conflict in the Acid Modification pathway requiring workflow alteration.

Safety & Handling (The "Hidden" Hazard)

Warning: Lachrymator The 2-chloroacetyl moiety is a potent lachrymator (tear gas agent) and skin irritant.[1]

  • Engineering Control: All weighing and reactions must be performed in a functioning fume hood.

  • Decontamination: Quench glassware and spills with a dilute solution of ammonia or ethanolic KOH to destroy the alkyl chloride before removing items from the hood.

References & Authority
  • Regioselective Lithiation:

    • Source: "The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation." Journal of Organic Chemistry. Thiophene-3-carboxylic acids are lithiated exclusively at the 2-position due to the directing effect of the carboxylate and the alpha-heteroatom effect.[1]

    • Verification: [ACS Publications - J. Org.[1] Chem.]([Link]1]

  • Hantzsch Thiazole Synthesis:

    • Source: "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."[1][5] BenchChem Protocols. Describes the specific conditions for reacting alpha-haloketones in the presence of competing functionalities.

    • Verification:

  • Thiophene Functionalization Review:

    • Source: "Sequential Regioselective C–H Functionalization of Thiophenes." Organic Letters. Discusses the hierarchy of reactivity in multi-substituted thiophenes.

    • Verification: [PubMed / Org.[1] Lett.]([Link])

  • Alpha-Haloketone Reactivity:

    • Source: "Reactions of Carboxylic Acid and Derivatives."[1][3][4][6] Chemistry LibreTexts / MSU. Explains the relative reactivity of alpha-halogens vs carboxylic acids.

    • Verification:[1]

Validation & Comparative

Technical Assessment: Structural Elucidation and Purity Profiling of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural validation of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid (CAS: 1193387-57-3). As a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs), the purity and regiochemical fidelity of this compound are paramount.

The primary challenge in synthesizing this molecule via Friedel-Crafts acylation is regioselectivity .[1] The starting material, thiophene-3-carboxylic acid, possesses two activated


-positions (C2 and C5). Distinguishing the desired 5-isomer  from the thermodynamically competitive 2-isomer  (impurity) requires precise 1H NMR interpretation. This guide compares the spectral signatures of the target against its regioisomers and precursors.
Structural Context & Synthesis Pathway

The synthesis typically involves the Friedel-Crafts acylation of thiophene-3-carboxylic acid with chloroacetyl chloride using aluminum chloride (


).
  • Target Molecule (5-isomer): Substitution occurs at C5 (meta-like to the carboxylic acid). This preserves the C2-C4 proton relationship.

  • Critical Impurity (2-isomer): Substitution occurs at C2 (ortho to the carboxylic acid). This creates a C4-C5 proton relationship.

Figure 1: Synthesis and Regioselectivity Workflow

G Start Thiophene-3-carboxylic acid (Starting Material) Reagents Chloroacetyl Chloride AlCl3 / DCM Start->Reagents Intermediate Wheland Intermediates Reagents->Intermediate Electrophilic Attack Target TARGET (5-Isomer) 5-(2-Chloroacetyl)thiophene- 3-carboxylic acid Intermediate->Target Attack at C5 (Less Steric Hindrance) Impurity IMPURITY (2-Isomer) 2-(2-Chloroacetyl)thiophene- 3-carboxylic acid Intermediate->Impurity Attack at C2 (Electronic Competition)

Caption: Regiochemical divergence in the Friedel-Crafts acylation of 3-substituted thiophenes. The 5-position is generally favored due to steric factors relative to the 3-carboxyl group.

Comparative 1H NMR Analysis

The distinction between the 2,3-disubstituted (impurity) and 3,5-disubstituted (target) thiophene rings relies heavily on coupling constants (


)  rather than chemical shifts alone.
Experimental Protocol
  • Solvent: DMSO-d6 (Required for solubility of the carboxylic acid and exchangeable protons).

  • Frequency: 400 MHz or higher recommended for clear resolution of small coupling constants.

  • Temperature: 298 K.

Table 1: Spectral Comparison of Target vs. Alternatives
FeatureTarget (5-Isomer) Impurity (2-Isomer) Starting Material
Substitution Pattern 3,5-Disubstituted2,3-Disubstituted3-Monosubstituted
Ring Protons H2 and H4H4 and H5H2, H4, H5
Coupling Type Meta-like (

)
Vicinal (

)
Complex (

&

)
Coupling Constant (

)
1.2 – 1.6 Hz 5.0 – 6.0 Hz

Hz,

Hz
H2 Shift (

)
~8.4 – 8.6 ppm (d)N/A (Substituted)~8.2 ppm (dd)
H4 Shift (

)
~7.8 – 8.0 ppm (d)~7.5 ppm (d)~7.6 ppm (dd)
H5 Shift (

)
N/A (Substituted)~7.7 ppm (d)~7.4 ppm (dd)
-CH₂Cl Shift (

)
~5.10 ppm (s)~5.15 ppm (s)Absent

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6). The Coupling Constant (


)  is the definitive metric for structural assignment.
Detailed Signal Interpretation
A. The Diagnostic Coupling (The "Fingerprint")

In thiophene derivatives, the magnitude of proton-proton coupling is dictated by the number of bonds separating them:

  • Target (H2 vs H4): These protons are separated by 4 bonds (W-coupling). In 2,4-disubstituted thiophenes (relative numbering), this

    
     coupling is characteristically small (1.2 – 1.6 Hz ).
    
  • Impurity (H4 vs H5): These protons are on adjacent carbons. The

    
     vicinal coupling is significantly larger (5.0 – 6.0 Hz ).
    

Decision Rule: If your aromatic doublets show a splitting of >4 Hz, you have synthesized the wrong isomer (or a mixture).

B. The Methylene Singlet

The chloromethyl group (


) appears as a sharp singlet around 5.1 ppm .
  • Integration Check: This signal should integrate to 2H relative to the aromatic protons (1H each).

  • Purity Check: Look for "shadow" singlets nearby. A small singlet at ~4.8 ppm or ~5.2 ppm often indicates the presence of the regioisomer or unreacted chloroacetyl chloride (if not quenched properly).

C. The Carboxylic Acid

In DMSO-d6, the carboxylic acid proton (


) typically appears as a very broad singlet between 12.5 – 13.5 ppm .
  • Tip: If this signal is missing, check if the sample contains trace water (which facilitates exchange) or if the product exists as a carboxylate salt due to basic workup.

Analytical Workflow & Decision Tree

Use this logic flow to validate your batch.

Figure 2: NMR Validation Logic

Logic Sample Crude Product in DMSO-d6 CheckCH2 Check 4.5 - 5.5 ppm region Sample->CheckCH2 Singlet Is there a Singlet ~5.1 ppm? CheckCH2->Singlet Aromatic Analyze Aromatic Region (7.5 - 9.0 ppm) Singlet->Aromatic Yes Fail_SM FAIL: Starting Material (3 Multiplets, No CH2) Singlet->Fail_SM No Coupling Measure J-coupling of doublets Aromatic->Coupling Pass PASS: Target Compound Confirmed (J ~ 1.5 Hz) Coupling->Pass Small (1-2 Hz) Fail_Iso FAIL: Regioisomer (2-isomer) (J ~ 5.5 Hz) Coupling->Fail_Iso Large (>4 Hz)

Caption: Decision tree for distinguishing the 5-substituted target from starting materials and regioisomers.

References
  • Regioselectivity in Thiophene Acylation

    • Mechanism & Kinetics: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[2] (General reference for Thiophene 2 vs 3 reactivity).

    • Specific Application: Anderson, M., et al. (1990). "Sulfur Heterocycles." Comprehensive Heterocyclic Chemistry.
  • NMR Data Grounding

    • Thiophene Coupling Constants: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text confirming vs ranges in thiophenes).
    • Analogous Compounds: Satonaka, H. (1983). "The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-thiophenecarboxylate)s". Bulletin of the Chemical Society of Japan. Link

  • Compound Utility (Zileuton Context)

    • Synthesis Intermediate: Basha, A., et al. (1990). "Synthesis of Zileuton". Tetrahedron Letters.
    • CAS Verification: PubChem Entry for 5-(2-chloroacetyl)thiophene-3-carboxylic acid (CAS 1193387-57-3). Link

Sources

Comparing reactivity of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid vs bromoacetyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid versus its bromoacetyl analog. This analysis is designed for medicinal chemists and chemical biologists optimizing covalent inhibitors or bifunctional linkers (e.g., for PROTACs).

Executive Summary: The Reactivity-Selectivity Trade-off

In drug discovery, the choice between a chloroacetyl and a bromoacetyl warhead is rarely about "which works" but rather "which works selectively."

  • 5-(2-Chloroacetyl)thiophene-3-carboxylic acid represents the "Goldilocks" zone for targeted covalent inhibitors (TCIs). It possesses moderate intrinsic reactivity, requiring the binding affinity of the scaffold to position it precisely near a target nucleophile (proximity-driven reactivity) to overcome the activation energy barrier.

  • The Bromoacetyl analog is a "Hot" electrophile. Its lower activation energy allows it to react indiscriminately with solvent-exposed nucleophiles (e.g., glutathione, off-target cysteines), often leading to high cellular toxicity and poor pharmacokinetic profiles.

Recommendation: Use the Chloroacetyl derivative for lead optimization and in vivo studies. Reserve the Bromoacetyl analog for initial biochemical assays where maximizing target engagement is critical, or when the target nucleophile has low intrinsic reactivity (e.g., a specific lysine with high pKa).

Mechanistic Foundation[1]

The Electrophilic Warhead ( Mechanism)

Both compounds react primarily via a bimolecular nucleophilic substitution (


) mechanism. The nucleophile (typically a cysteine thiol or histidine imidazole) attacks the 

-carbon, displacing the halogen.


The Leaving Group Effect (Cl vs. Br)

The rate-determining factor in this comparison is the carbon-halogen bond strength and the stability of the leaving group.

  • Bond Dissociation Energy (BDE): The C-Cl bond (~81 kcal/mol) is significantly stronger than the C-Br bond (~68 kcal/mol).

  • Leaving Group Ability: Bromide (

    
    ) is a weaker base and a better leaving group than Chloride (
    
    
    
    ), lowering the activation energy (
    
    
    ) for the substitution.
Electronic Influence of the Thiophene Core

The thiophene ring at the 5-position acts as an electron-rich donor. Through resonance, it pushes electron density toward the carbonyl oxygen.

  • Effect: This conjugation reduces the electrophilicity of the carbonyl carbon (making it less susceptible to 1,2-addition) but has a subtler effect on the

    
    -carbon.
    
  • Relevance: The carboxylic acid at position 3 serves as an anchor point. It is electron-withdrawing, but its meta-like relationship to the acetyl group minimizes its deactivating influence on the warhead.

Comparative Performance Data

The following table synthesizes reactivity trends based on standard


-haloketone kinetics in physiological buffer (pH 7.4).
Feature5-(2-Chloroacetyl)...5-(2-Bromoacetyl)...Technical Implication
Relative Reactivity (

)
1x (Baseline)~50–100x FasterBromo analogs react in seconds; Chloro in minutes/hours.
Selectivity (Cys vs. Lys) High (Cys preferred)Low (Promiscuous)Bromoacetyls can label Lysines and Histidines non-specifically.
Metabolic Stability (

)
High (>4h in plasma)Low (<30 min)Bromoacetyls are rapidly consumed by Glutathione (GSH).
Photostability StableLight SensitiveBromoacetyls liberate radical species/Br

upon UV exposure.
Primary Application In Vivo / Clinical Candidates In Vitro Tool Compounds Use Chloro for drugs; Bromo for rapid assay validation.

Visualizing the Reactivity Landscape

The diagram below illustrates the kinetic discrimination between the two analogs. The Chloroacetyl derivative relies on Proximity Effect (binding-induced effective molarity) to react, whereas the Bromoacetyl derivative reacts via Intrinsic Reactivity , often bypassing the need for specific binding.

ReactivityLandscape cluster_Chloro Chloroacetyl Pathway (High Specificity) cluster_Bromo Bromoacetyl Pathway (Low Specificity) Substrate Target Protein (Nucleophile) Complex_Cl Non-Covalent Complex (Binding Required) Substrate->Complex_Cl Kd (Binding) Bromo Bromoacetyl Analog (Low Activation Energy) Chloro Chloroacetyl Analog (Higher Activation Energy) Chloro->Complex_Cl Requires Proximity Product_Cl Specific Adduct Complex_Cl->Product_Cl k_inact (Slow, Specific) OffTarget Off-Target (Glutathione/Albumin) Bromo->OffTarget Rapid Quenching Product_Br Non-Specific Adducts Bromo->Product_Br Fast Reaction (No Binding Needed)

Caption: Kinetic bifurcation of haloacetyl warheads. The Chloroacetyl analog (Green) requires specific binding to overcome the energy barrier, ensuring target specificity. The Bromoacetyl analog (Red) reacts indiscriminately due to high intrinsic reactivity.

Experimental Protocols

Synthesis of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid

Note: This synthesis utilizes a Friedel-Crafts acylation approach.

Reagents: Thiophene-3-carboxylic acid, Chloroacetyl chloride, Aluminum chloride (


), Dichloromethane (DCM).
  • Protection (Optional but Recommended): Convert the carboxylic acid to a methyl ester (using

    
    ) to prevent complexation with the Lewis acid.
    
  • Acylation:

    • Suspend

      
       (3.0 equiv) in anhydrous DCM at 0°C under 
      
      
      
      .
    • Add Chloroacetyl chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium ion.

    • Add the Thiophene substrate (1.0 equiv) slowly.[1]

    • Critical Step: The 5-position is electronically favored (alpha to sulfur, beta to ester). Stir at 0°C

      
       RT for 2-4 hours.
      
  • Quench & Isolation: Pour onto ice/HCl. Extract with DCM.[1]

  • Hydrolysis (if ester used): Use

    
     in THF/
    
    
    
    to deprotect the acid without hydrolyzing the chloroacetyl group (maintain temp < 20°C).
Reactivity Assay (GSH Stability Test)

This protocol quantifies the "warhead lability" relative to biological nucleophiles.

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water)

  • PBS Buffer (pH 7.4)

  • LC-MS[2]

Procedure:

  • Incubation: Mix Test Compound (50

    
    M final) with GSH (5 mM final, 100x excess) in PBS.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile immediately.

  • Analysis: Monitor disappearance of parent peak [M+H]+ and appearance of GSH-adduct via LC-MS.

  • Validation:

    • Bromo-analog: Expect >50% degradation within <10 minutes.

    • Chloro-analog: Expect <10% degradation at 60 minutes (indicating stability for in vivo circulation).

Storage and Handling

  • 5-(2-Chloroacetyl)thiophene-3-carboxylic acid:

    • Storage: -20°C, desiccated. Stable for months.

    • Handling: Standard PPE. Avoid inhalation.

  • 5-(2-Bromoacetyl)thiophene-3-carboxylic acid:

    • Storage: -80°C, dark, under Argon. Hygroscopic and lachrymatory.

    • Handling: Use only in a fume hood. Degrade excess reagent with aqueous NaOH/Thiosulfate before disposal.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry62 (12), 5673–5724 (2019). Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry59 (4), 1350–1369 (2016). Link

  • Pace, N. J., & Weerapana, E. "Diverse functionalized isotopically tagged chloroacetamide (FIT-Cl) probes for profiling protein reactivity." ACS Chemical Biology9 (1), 258-264 (2014). Link

  • BenchChem Technical Data. "Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil." (Analogous heterocyclic reactivity trends). Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-(2-Chloroacetyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

The disposal of any chemical waste must begin with a thorough understanding of its intrinsic properties. 5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a multifaceted molecule: it is a halogenated organic compound , a carboxylic acid , and a thiophene derivative . Each of these characteristics dictates a specific set of handling and disposal requirements that cannot be overlooked.

Part 1: Hazard Profile and Essential Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to recognize the potential hazards. Safety Data Sheets (SDS) for structurally similar compounds indicate that this chemical should be treated as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] Therefore, adherence to proper PPE protocols is the first line of defense.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant protective gloves (e.g., nitrile).Prevents direct skin contact, which can cause irritation and potential allergic reactions.[2][5]
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale laboratory use if handled in a well-ventilated area or chemical fume hood.[3]Handling the solid powder outside of a ventilated area may generate dust; in such cases, a respirator is necessary to prevent respiratory tract irritation.[1][2]

Part 2: The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid is correct waste segregation. Due to its chemical structure, this compound falls into a specific, high-priority waste category.

  • Classification: Halogenated Organic Waste . The presence of a chlorine atom on the acetyl group mandates this classification.[6][7] Halogenated wastes are typically destined for specific high-temperature incineration processes to ensure complete destruction and to manage the acidic gases (like HCl) produced.[7][8] Mixing this waste with non-halogenated solvents can disrupt the disposal process and increase costs.

  • Incompatibility Risks:

    • Acids and Bases: Never mix acidic waste with basic waste in the same container.[7][9][10] This can cause violent exothermic reactions, gas evolution, and potential container rupture.

    • Oxidizing Agents: Keep organic waste, such as this compound, separate from strong oxidizing agents to prevent fire or explosion hazards.[9]

Part 3: Step-by-Step Disposal Protocol

Follow this sequence meticulously for all waste containing 5-(2-Chloroacetyl)thiophene-3-carboxylic acid, whether in solid form or dissolved in a solvent.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a designated "Halogenated Organic Waste" container.[7][11] These are typically supplied by your institution's Environmental Health & Safety (EHS) department. The container must be made of a material compatible with acidic and organic contents, often high-density polyethylene (HDPE).[12] Ensure it is in good condition with a secure, threaded screw cap.[9][11]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[9][13] Clearly write the full chemical name: "Waste 5-(2-Chloroacetyl)thiophene-3-carboxylic acid".[11] If it is in a solution, list all components with their approximate percentages.[13] Do not use chemical formulas or abbreviations.[11]

Step 2: Transferring the Waste
  • Solid Waste: If disposing of the pure, solid compound, perform the transfer inside a chemical fume hood to minimize inhalation of any dust.[6] Carefully scoop or pour the solid into the labeled waste container.

  • Solutions: If the compound is in a solvent, it must still be disposed of in a halogenated waste container . For example, a solution of this compound in a non-halogenated solvent like acetone must still be treated as halogenated waste.[13] Pour the solution carefully into the container, using a funnel to prevent spills.

  • Container Filling: Do not overfill the container. A headspace of at least 10% or one inch should be left to allow for vapor expansion.[9][10]

  • Secure the Cap: Tightly close the container cap immediately after adding waste.[11]

Step 3: Storage Pending Disposal
  • Designated Storage: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within your laboratory.[9] This area should be away from general traffic and incompatible materials.

  • Secondary Containment: It is best practice to keep waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[12]

  • Arrange for Pickup: Once the container is full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup by a licensed waste disposal contractor.[9]

Part 4: Managing Small Spills

In the event of a small spill of the solid material:

  • Ensure PPE: Don your required PPE as listed in Table 1.

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal following the protocol above.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Part 5: Disposal Workflow Visualization

The following diagram outlines the critical decision-making and procedural flow for the proper disposal of 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Segregation cluster_storage Phase 3: Storage & Final Disposal A Identify Waste: 5-(2-Chloroacetyl)thiophene- 3-carboxylic acid B Assess Hazards: - Halogenated Organic - Acidic - Skin/Eye Irritant A->B C Don Personal Protective Equipment (PPE) B->C D Select Correct Waste Stream: HALOGENATED ORGANIC WASTE C->D E Obtain Compatible Container (e.g., HDPE) D->E F Label Container: 'Hazardous Waste' + Full Chemical Name(s) E->F G Transfer Waste to Container (Solid or Solution) F->G H Securely Cap Container G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange Pickup by Licensed Waste Contractor I->J

Disposal workflow for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. University of Nebraska-Lincoln. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety data sheet for 5-Chlorothiophene-2-carboxylic Acid. ChemDmart. [Link]

  • Disposal of Chemical Waste. University of Sheffield, Safety Office. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE Safety Data Sheet. Georganics. [Link]

  • Safety Data Sheet for Thiophene-3-carboxylic acid. Thermo Fisher Scientific. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-(2-Chloroacetyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 5-(2-Chloroacetyl)thiophene-3-carboxylic acid, designed for researchers and drug development professionals. The information herein is synthesized from established safety data for analogous structures and the known reactivity of its constituent functional groups, ensuring a cautious and proactive approach to laboratory safety.

Hazard Assessment: Deconstructing the Risk Profile

  • Thiophene-3-carboxylic acid moiety: The basic structure is a carboxylic acid. Carboxylic acids are corrosive and can cause irritation or burns upon contact with skin and eyes.[1] Solid corrosives and their dust can react with moisture on the skin or in the respiratory tract, leading to exposure.[1] Analogous compounds like 5-Chlorothiophene-2-carboxylic acid and Thiophene-3-carboxylic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5]

  • α-Chloroacetyl Group (-COCH₂Cl): This is the most significant feature for risk assessment. As an α-halo ketone, this functional group is a known reactive alkylating agent.[6] Alkylating agents can covalently modify biological molecules like DNA and proteins, which can lead to cytotoxic, mutagenic, or carcinogenic effects. This reactivity significantly increases the handling risks compared to a simple carboxylic acid. The carbonyl group enhances the electrophilicity at the α-carbon, making it highly susceptible to nucleophilic substitution.[6] This reactivity is also responsible for lachrymatory (tear-inducing) properties often seen in such compounds.

  • Halogenated Organic Compound: The presence of chlorine means this compound is a halogenated organic.[7][8] This is primarily a consideration for waste disposal, as halogenated and non-halogenated waste streams must be kept separate.[9][10]

Given this analysis, 5-(2-Chloroacetyl)thiophene-3-carboxylic acid should be handled as a corrosive, irritant, lachrymator, and potential alkylating agent with unknown long-term toxicity. A conservative approach is always warranted when dealing with novel or sparsely documented compounds.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must go beyond the minimum laboratory standards to address the specific hazards identified above.[11] The goal is to create a complete barrier between the researcher and the chemical.[11][12]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change outer glove immediately upon contamination. For extended handling, consider a neoprene or butyl rubber outer glove over an inner nitrile glove.[1][13]The inner glove provides protection in case the outer glove is breached. Nitrile offers good splash protection for incidental contact, while more robust gloves like neoprene are preferable for extended handling of corrosive materials.[1][13] The alkylating nature of the compound necessitates stringent prevention of skin contact.
Eye & Face Protection Chemical splash goggles in conjunction with a full-face shield. [14] A face shield alone is not adequate protection.[1]Goggles provide a seal around the eyes to protect from splashes and dust.[12][14] The face shield protects the rest of the face from splashes, which is critical given the corrosive and lachrymatory potential.
Body Protection Chemical-resistant lab coat or a chemically resistant apron worn over a standard lab coat.[13][14] Clothing should be long-sleeved, and legs must be covered.[1]A standard cotton lab coat may not provide a sufficient barrier against significant spills of corrosive liquids or solutions. A chemical-resistant layer ensures that the substance does not soak through to the skin.[13]
Respiratory Protection Mandatory use of a certified chemical fume hood. For situations where a hood is not feasible (e.g., large-scale spill), a respirator (e.g., N-95, half-face mask) may be required.[13]The fume hood is the primary engineering control to prevent inhalation of dust or vapors, protecting against respiratory irritation.[1][7] Given the compound is a powder, this is critical during weighing and transfer operations.

Safe Handling Workflow: A Step-by-Step Guide

A systematic workflow minimizes the risk of exposure at each stage of handling. The following protocol outlines the key steps for safely using 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep1 Verify fume hood is operational prep2 Don all required PPE: - Double gloves - Goggles & Face Shield - Chemical-resistant coat prep1->prep2 prep3 Prepare spill kit (Calcium carbonate for acid neutralization) prep2->prep3 weigh Weigh solid compound on anti-static weigh boat. Keep sash low. prep3->weigh Proceed to handling dissolve Slowly add solid to solvent to control exotherms. weigh->dissolve react Perform reaction. Maintain constant monitoring. dissolve->react quench Quench reaction mixture (if applicable) cautiously. react->quench Reaction complete waste Segregate waste: - Halogenated organic liquid waste - Contaminated solids (gloves, paper) quench->waste decon Decontaminate glassware and work surfaces. waste->decon ppe_remove Remove PPE correctly (outer gloves first). decon->ppe_remove wash Wash hands thoroughly. ppe_remove->wash

Caption: Workflow for handling 5-(2-Chloroacetyl)thiophene-3-carboxylic acid.

Procedural Steps
  • Preparation (Outside the Fume Hood):

    • Area Verification: Ensure an eyewash station and emergency shower are accessible and unobstructed.[1]

    • Spill Kit: Confirm that a spill kit containing an acid neutralizer (such as sodium bicarbonate or calcium carbonate) is readily available.[1]

    • PPE: Don all required PPE as outlined in the table above before approaching the work area.

  • Handling (Inside the Chemical Fume Hood):

    • Containment: Perform all manipulations of the compound, both solid and in solution, within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

    • Weighing: When weighing the solid powder, use an anti-static weigh boat or weighing paper to minimize dust generation. Keep the fume hood sash as low as possible.

    • Transfers: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to avoid splashing and to control any potential exothermic reactions.

    • Reaction Monitoring: Never leave the reaction unattended.

  • Cleanup and Decontamination:

    • Quenching: If quenching a reactive mixture, do so slowly and with appropriate cooling. The reactivity of the chloroacetyl group is similar to that of acid chlorides, which require careful quenching procedures.[15]

    • Glassware: Decontaminate all glassware with a suitable solvent before removing it from the fume hood.

    • Surface Cleaning: Wipe down the interior surfaces of the fume hood after work is complete.

Emergency and Disposal Procedures

Emergency Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: For a small spill inside a fume hood, neutralize with calcium carbonate or sodium bicarbonate, absorb with an inert material, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety office.

Waste Disposal:

  • Segregation is Key: As a halogenated organic compound, all waste containing 5-(2-Chloroacetyl)thiophene-3-carboxylic acid must be disposed of in a designated "Halogenated Organic Waste" container.[7][8][16] Do not mix with non-halogenated waste.[9][10]

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an approximate concentration.[16] Do not use abbreviations.[16]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[9][16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a sealed bag or container labeled as solid hazardous waste and disposed of according to institutional protocols.

By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely manage the risks associated with 5-(2-Chloroacetyl)thiophene-3-carboxylic acid and maintain a secure laboratory environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Environment, Health and Safety. 8.9 Corrosives. University of Colorado Boulder.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Safety & Risk Services. Organic Solvent Waste Disposal. The University of British Columbia.
  • Environment, Health and Safety. 7.2 Organic Solvents. University of Colorado Boulder.
  • Bucknell University.
  • Ibercal. The importance of Personal Protective Equipment in the handling of chemicals. ibercal.com. April 05, 2024.
  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. January 19, 2024.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. August 27, 2024.
  • Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. Virginia Commonwealth University. July 22, 2015.
  • Safety Data Sheet for 5-Chlorothiophene-2-carboxylic acid. Fisher Scientific. January 02, 2026.
  • Safety Data Sheet for 5-Chlorothiophene-2-carboxylic Acid. TCI Chemicals. May 05, 2025.
  • Safety Data Sheet for 5-Chlorothiophene-2-carboxylic acid. Fisher Scientific. December 19, 2025.
  • Safety Data Sheet for 5-Chlorothiophene-2-carboxylic Acid. ChemDmart.
  • Safety Data Sheet for Thiophene-3-carboxylic acid. Thermo Fisher Scientific. September 15, 2025.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. May 25, 2025.
  • Wikipedia. α-Halo ketone.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.